Product packaging for 2-(4-Pentynyloxy)tetrahydro-2H-pyran(Cat. No.:CAS No. 62992-46-5)

2-(4-Pentynyloxy)tetrahydro-2H-pyran

Cat. No.: B147264
CAS No.: 62992-46-5
M. Wt: 168.23 g/mol
InChI Key: TZRUKFFDSQQSCK-UHFFFAOYSA-N
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Description

2-(4-Pentynyloxy)tetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B147264 2-(4-Pentynyloxy)tetrahydro-2H-pyran CAS No. 62992-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pent-4-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRUKFFDSQQSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326818
Record name 2-(4-Pentynyloxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62992-46-5
Record name 2-(4-Pentynyloxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry.

Core Chemical Properties

This compound is an organic compound featuring a tetrahydropyran (THP) ring linked to a pentynyl group via an ether bond.[1][2] This structure combines the stability of the THP protecting group with the reactivity of a terminal alkyne, making it a valuable reagent in multi-step syntheses.[1][2]

The quantitative properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, including reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 62992-46-5[1][3]
Molecular Formula C₁₀H₁₆O₂[1][2][4][5]
Molecular Weight 168.23 g/mol [1][4][5][6]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 40-45 °C @ 0.03 mm Hg (lit.)[1]
Density 0.968 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.4570 (lit.)[1][3]
Flash Point 177 °C[1][3]
Storage Temperature 2-8°C[1][3]
IUPAC Name 2-(pent-4-yn-1-yloxy)oxane[4]
Synonyms 2-(Pent-4-ynyloxy)tetrahydro-2H-pyran, Tetrahydro-2-(4-pentyn-1-yloxy)-2H-Pyran, 4-Pentyn-1-ol THP Ether[1][5]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the protection of 4-pentyn-1-ol with 3,4-dihydropyran (DHP). This reaction is a standard procedure for forming tetrahydropyranyl (THP) ethers, which serve as protecting groups for alcohols.

This protocol describes a typical laboratory-scale synthesis.

Reaction: 4-pentyn-1-ol + 3,4-dihydropyran → this compound

Reagents and Materials:

  • 4-pentyn-1-ol

  • 3,4-dihydropyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., HCl, p-TsOH)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification

Procedure:

  • Dissolve 4-pentyn-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of PPTS to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 3,4-dihydropyran dropwise to the stirred solution over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification Reactants 4-pentyn-1-ol + DHP + Acid Catalyst (PPTS) in DCM Reaction Stir at 0°C to RT Reactants->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure 2-(4-Pentynyloxy) tetrahydro-2H-pyran Purify->Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its dual functionality: the acid-labile THP ether and the reactive terminal alkyne.

  • THP Protecting Group: The THP ether is stable under basic, nucleophilic, and reducing conditions but is easily cleaved under mild acidic conditions to deprotect the primary alcohol. This makes it an ideal protecting group in complex, multi-step syntheses.

  • Terminal Alkyne: The pentynyl group is a versatile functional handle for various chemical transformations, including Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and nucleophilic addition reactions.[2]

A significant application of this compound is its use as a key reagent in the total synthesis of (+)-Citrafungin A.[1][3][5]

  • Biological Target: (+)-Citrafungin A is a biologically active alkyl citrate compound that functions as a geranylgeranyltransferase (GGTase) inhibitor.[1][5]

  • Mechanism of Action: GGTase is a critical enzyme involved in the post-translational modification of proteins. By inhibiting this enzyme, (+)-Citrafungin A disrupts essential cellular processes.[1]

  • Therapeutic Potential: This inhibitory activity, coupled with its inherent antifungal properties, makes (+)-Citrafungin A a promising lead compound for the development of novel antifungal drugs.[1][5] The use of this compound is therefore crucial in advancing research into new treatments for fungal infections.[1]

The following diagram outlines the logical relationship of this compound in the context of drug development targeting fungal infections.

G A 2-(4-Pentynyloxy) tetrahydro-2H-pyran B Key Intermediate in Organic Synthesis A->B Serves as C Total Synthesis of (+)-Citrafungin A B->C Enables D Geranylgeranyltransferase (GGTase) Inhibitor C->D Produces E Disruption of Essential Cellular Processes D->E Leads to F Antifungal Agent E->F Results in

Caption: Role of the compound in the development of (+)-Citrafungin A as an antifungal agent.

Safety and Handling

  • Safety Statements: S23 (Do not breathe gas/fumes/vapor/spray), S24/25 (Avoid contact with skin and eyes).[1]

  • WGK Germany: 3 (Highly hazardous to water).[1]

  • Handling: Standard laboratory safety precautions should be observed. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[1][3]

This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and pharmaceutical development. Its unique structural features ensure its continued relevance as a valuable synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(4-pentynyloxy)tetrahydro-2H-pyran, a valuable intermediate in pharmaceutical and chemical research. The document outlines detailed experimental protocols for the preparation of the starting material, 4-pentyn-1-ol, and its subsequent conversion to the target compound. It also includes a summary of the physicochemical properties and characterization data.

Overview of the Synthesis

The synthesis of this compound is a two-step process. The first step involves the synthesis of the starting material, 4-pentyn-1-ol. The second step is the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether, yielding the final product. This protection strategy is widely used in organic synthesis to mask the reactivity of alcohols during subsequent chemical transformations.

Physicochemical Properties

A summary of the key physical and chemical properties for the starting material and the final product is provided in the table below for easy reference and comparison.

Property4-Pentyn-1-olThis compound
CAS Number 5390-04-562992-46-5[1]
Molecular Formula C₅H₈OC₁₀H₁₆O₂[1]
Molecular Weight 84.12 g/mol 168.23 g/mol [1]
Boiling Point 70-71 °C at 29 mmHg40-45 °C at 0.03 mmHg[1]
Density 0.904 g/mL at 25 °C0.968 g/mL at 25 °C[1]
Refractive Index nD²⁵ 1.4443nD²⁰ 1.4570[1]

Experimental Protocols

Synthesis of 4-Pentyn-1-ol

This procedure is adapted from a well-established method for the preparation of 4-pentyn-1-ol from tetrahydrofurfuryl chloride.

Reaction Scheme:

G reactant1 Tetrahydrofurfuryl chloride product 4-Pentyn-1-ol reactant1->product 1. Add to NaNH₂ 2. NH₄Cl quench reactant2 NaNH₂ in liquid NH₃ reactant2->product

Caption: Synthesis of 4-pentyn-1-ol.

Materials:

  • Tetrahydrofurfuryl chloride

  • Sodium amide in liquid ammonia

  • Ammonium chloride

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, a solution of sodium amide in liquid ammonia is prepared.

  • Tetrahydrofurfuryl chloride is added dropwise to the stirred sodium amide solution over a period of 25-30 minutes.

  • The reaction mixture is stirred for an additional hour.

  • Solid ammonium chloride is then added portion-wise to quench the reaction.

  • The ammonia is allowed to evaporate overnight in a fume hood.

  • The resulting residue is thoroughly extracted with diethyl ether.

  • The combined ether extracts are distilled to remove the solvent.

  • The crude product is purified by fractional distillation under reduced pressure to yield 4-pentyn-1-ol. A typical yield for this reaction is in the range of 75-85%.

Synthesis of this compound

This protocol describes the protection of the hydroxyl group of 4-pentyn-1-ol using 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Reaction Scheme:

G reactant1 4-Pentyn-1-ol product This compound reactant1->product reactant2 3,4-Dihydro-2H-pyran (DHP) reactant2->product catalyst Acid catalyst (e.g., PPTS, PTSA) catalyst->product

Caption: THP protection of 4-pentyn-1-ol.

Materials:

  • 4-Pentyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-pentyn-1-ol in dichloromethane, add 3,4-dihydro-2H-pyran (typically 1.2-1.5 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Characterization Data

Data Type Expected Characteristics
¹H NMR Signals corresponding to the terminal alkyne proton (t, ~1.9 ppm), methylene protons adjacent to the alkyne and the oxygen atoms, and the characteristic signals of the THP ring protons, including the anomeric proton (t, ~4.6 ppm).
¹³C NMR Resonances for the two sp-hybridized carbons of the alkyne (~68 and ~84 ppm), the carbons of the pentynyl chain, and the carbons of the THP ring, including the anomeric carbon (~98 ppm).
IR Spectroscopy Characteristic absorption bands for the terminal alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), and the C-O stretching vibrations of the ether linkages.
Mass Spectrometry The mass spectrum should show the molecular ion peak (M⁺) at m/z = 168.23, along with characteristic fragmentation patterns.

Logical Workflow of the Synthesis

The overall workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_step1 Step 1: Synthesis of 4-Pentyn-1-ol cluster_step2 Step 2: Synthesis of this compound start1 Start with Tetrahydrofurfuryl chloride reaction1 React with NaNH₂ in liquid NH₃ start1->reaction1 quench1 Quench with NH₄Cl reaction1->quench1 extraction1 Extract with Diethyl Ether quench1->extraction1 purification1 Purify by Distillation extraction1->purification1 product1 Obtain pure 4-Pentyn-1-ol purification1->product1 start2 Start with 4-Pentyn-1-ol product1->start2 Use as starting material reaction2 React with DHP and Acid Catalyst in CH₂Cl₂ start2->reaction2 quench2 Quench with NaHCO₃ solution reaction2->quench2 extraction2 Work-up with Water and Brine quench2->extraction2 purification2 Purify by Column Chromatography extraction2->purification2 product2 Obtain pure This compound purification2->product2

Caption: Overall workflow for the synthesis.

References

An In-Depth Technical Guide to 2-(4-Pentynyloxy)tetrahydro-2H-pyran: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key synthetic intermediate with significant applications in pharmaceutical research and organic synthesis. The document details its primary role as a protected building block in the total synthesis of (+)-Citrafungin A, a natural product with notable antifungal and enzyme-inhibiting properties. Furthermore, this guide explores its broader utility as a versatile reagent containing a terminal alkyne, a functional group of paramount importance in modern medicinal chemistry, particularly in the realm of click chemistry. Detailed experimental protocols for the synthesis and deprotection of this compound are provided, along with a summary of relevant quantitative data.

Introduction

This compound is a heterocyclic ether that incorporates two key functional motifs: a tetrahydropyran (THP) ether and a terminal alkyne. The THP group serves as a robust and widely utilized protecting group for the hydroxyl functionality of 4-pentyn-1-ol. This protection strategy is crucial as it allows for the selective reaction of the terminal alkyne in the presence of the otherwise reactive hydroxyl group. The terminal alkyne, in turn, is a versatile functional handle for a variety of carbon-carbon bond-forming reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The principal application of this compound lies in its role as a key precursor in the enantioselective total synthesis of (+)-Citrafungin A[1][2][3]. (+)-Citrafungin A is a biologically active natural product that exhibits antifungal properties and acts as an inhibitor of geranylgeranyltransferase (GGTase)[1][3]. The synthesis of such complex natural products often relies on the strategic use of protecting groups and the sequential introduction of functional moieties, a role for which this compound is well-suited.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol [4]
CAS Number 62992-46-5[4]
Appearance Colorless liquid
IUPAC Name 2-(pent-4-yn-1-yloxy)oxane[4]
Synonyms Tetrahydro-2-(4-pentyn-1-yloxy)-2H-pyran, 4-Pentyn-1-ol THP ether[1]

Synthesis and Deprotection

The synthesis of this compound involves the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The deprotection to regenerate the alcohol is also achieved under acidic conditions.

Synthesis of this compound (THP Protection)

The protection of 4-pentyn-1-ol is typically carried out using a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS), in an inert solvent like dichloromethane (DCM).

Experimental Protocol:

  • To a solution of 4-pentyn-1-ol (1.0 eq) in dry dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

ParameterValue
Reactants 4-pentyn-1-ol, 3,4-dihydro-2H-pyran
Catalyst Pyridinium p-toluenesulfonate (PPTS)[5][6]
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Typical Yield >90%

Synthesis_of_THP_Protected_Pentynol 4-pentyn-1-ol 4-pentyn-1-ol Reaction_Vessel DCM, RT 4-pentyn-1-ol->Reaction_Vessel 3,4-dihydro-2H-pyran 3,4-dihydro-2H-pyran 3,4-dihydro-2H-pyran->Reaction_Vessel PPTS (catalyst) PPTS (catalyst) PPTS (catalyst)->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Protection

Deprotection of this compound

The removal of the THP protecting group is typically accomplished by acid-catalyzed hydrolysis. A common method involves the use of acetic acid in a mixture of tetrahydrofuran (THF) and water.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 3:1:1 v/v/v).

  • Stir the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-pentyn-1-ol by flash column chromatography if necessary.

ParameterValue
Reagents Acetic acid, Tetrahydrofuran (THF), Water[7][8]
Temperature Room Temperature to 40 °C
Typical Yield High

Deprotection_of_THP_Ether This compound This compound Reaction_Vessel RT or 40°C This compound->Reaction_Vessel Acidic_Conditions AcOH/THF/H2O Acidic_Conditions->Reaction_Vessel 4-pentyn-1-ol 4-pentyn-1-ol Reaction_Vessel->4-pentyn-1-ol Deprotection 2-hydroxytetrahydropyran 2-hydroxytetrahydropyran Reaction_Vessel->2-hydroxytetrahydropyran Byproduct

Applications in Organic Synthesis

Synthesis of (+)-Citrafungin A

The primary and most well-documented application of this compound is as a crucial building block in the total synthesis of the antifungal agent (+)-Citrafungin A[1][2][3]. The synthesis involves the coupling of the terminal alkyne of this compound with another molecular fragment, followed by further transformations and eventual deprotection of the THP ether.

Experimental Workflow Outline:

The general strategy for the incorporation of the pentynyloxy side chain into the core structure of (+)-Citrafungin A is as follows:

  • Sonogashira Coupling: The terminal alkyne of this compound is coupled with a vinyl or aryl halide fragment of the citrafungin core structure using a palladium catalyst and a copper(I) co-catalyst.

  • Further Transformations: The coupled product undergoes a series of reactions, which may include reductions, oxidations, and other functional group manipulations, to construct the complete carbon skeleton of the natural product.

  • Deprotection: In one of the final steps of the synthesis, the THP protecting group is removed under acidic conditions to reveal the free hydroxyl group present in the final (+)-Citrafungin A molecule.

Citrafungin_A_Synthesis_Workflow cluster_0 Side-Chain Precursor cluster_1 Core Structure Synthesis cluster_2 Assembly and Final Steps Pentynol 4-pentyn-1-ol THP_Protected This compound Pentynol->THP_Protected THP Protection Coupling Sonogashira Coupling THP_Protected->Coupling Core_Fragment Citrafungin Core Fragment (with vinyl/aryl halide) Core_Fragment->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Transformations Further Transformations Intermediate->Transformations Deprotection THP Deprotection Transformations->Deprotection Citrafungin_A (+)-Citrafungin A Deprotection->Citrafungin_A

Role as a Versatile Building Block in Click Chemistry

The terminal alkyne functionality of this compound makes it a valuable building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is widely employed in drug discovery, bioconjugation, and materials science for its high efficiency, selectivity, and mild reaction conditions.

The THP-protected pentynol can be used to introduce a five-carbon linker with a terminal alkyne into a molecule of interest. After the click reaction to form a triazole, the THP group can be removed to reveal a hydroxyl group, which can be further functionalized.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary application as a key building block in the total synthesis of (+)-Citrafungin A highlights the importance of the tetrahydropyranyl protecting group strategy in the construction of complex natural products. Furthermore, the presence of a terminal alkyne opens up a wide range of possibilities for its use in modern synthetic methodologies, particularly in click chemistry, making it a relevant tool for researchers in drug development and medicinal chemistry. The experimental protocols provided in this guide offer a practical foundation for the synthesis and utilization of this important compound.

References

Elucidation of the Molecular Structure of 2-(4-Pentynyloxy)tetrahydro-2H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key intermediate in the synthesis of various biologically active molecules.[1] Tailored for researchers, scientists, and professionals in drug development, this document details the spectroscopic data, synthesis protocol, and structural properties of the compound, facilitating its application in further research and development.

Chemical Structure and Properties

This compound is an organic compound featuring a tetrahydropyran (THP) ring linked to a pentynyloxy side chain via an ether bond. The terminal alkyne group and the THP ether moiety are key functional groups that define its reactivity and utility as a versatile building block in organic synthesis.[1]

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol [2]
CAS Number 62992-46-5[2]
IUPAC Name 2-(pent-4-yn-1-yloxy)oxane[2]
Boiling Point 40-45 °C at 0.03 mmHg[3]
Density 0.968 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.4570[3]

Synthesis

The synthesis of this compound is achieved through the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. This reaction forms a tetrahydropyranyl (THP) ether, a common protecting group strategy in organic synthesis due to its stability in various reaction conditions and ease of removal under mild acidic conditions.[4][5]

Synthesis Workflow

The synthesis process can be visualized as a straightforward two-step logical progression from reactants to the final product, involving an acid-catalyzed reaction and subsequent purification.

G Reactants 4-Pentyn-1-ol + 3,4-Dihydro-2H-pyran Catalyst Acid Catalyst (e.g., p-TsOH) Reactants->Catalyst Reaction Product This compound Catalyst->Product Purification G cluster_0 Spectroscopic Data cluster_1 Structural Information 1H_NMR 1H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment 13C_NMR 13C NMR Carbon_Backbone Carbon Backbone 13C_NMR->Carbon_Backbone MS Mass Spectrometry Molecular_Weight_Fragmentation Molecular Weight & Fragmentation MS->Molecular_Weight_Fragmentation IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups Structure This compound Structure Proton_Environment->Structure Carbon_Backbone->Structure Molecular_Weight_Fragmentation->Structure Functional_Groups->Structure

References

Technical Guide: Physical Properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key intermediate in the synthesis of various biologically active molecules. This document includes a detailed summary of its physical and chemical characteristics, standardized experimental protocols for property determination, and a visualization of its role in synthetic pathways. The information is intended to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound (CAS No. 62992-46-5) is an organic compound featuring a tetrahydro-2H-pyran ring substituted with a pentynyloxy group.[1] This structure makes it a valuable building block in organic synthesis.[1] Its primary application of note is as a reagent in the synthesis of (+)-Citrafungin A, an antifungal agent that acts as a geranylgeranyltransferase (GGTase) inhibitor.[1][2]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₂[1][2][3][4]
Molecular Weight 168.23 g/mol [1][2][3][5]
Boiling Point 40-45 °C at 0.03 mmHg[1][6]
Density 0.968 g/mL at 25 °C[1][6]
Refractive Index (n₂₀/D) 1.4570[1][6]
Melting Point 84-88 °C[1][6]
Flash Point 177 °C[1][6]
Vapor Pressure 0.048 mmHg at 25°C[1]
Appearance Colorless to pale yellow liquid; Neat[2][4]
Solubility Data not readily available[1]
Storage Temperature 2-8°C[1][6]

Experimental Protocols for Property Determination

The following sections detail standardized laboratory methodologies for determining the key physical properties of liquid compounds such as this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] A common and efficient method for determining the boiling point of a small liquid sample is the capillary tube method.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer (-10 to 250°C range)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • A small volume (a few milliliters) of the liquid sample, this compound, is placed into the small test tube.[6]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire apparatus is immersed in a heating bath (Thiele tube). The top of the sample should be below the level of the heating fluid.

  • The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly exit as bubbles.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[3]

Density Measurement

Density is the mass of a substance per unit volume (ρ = m/V).[7] For a liquid, this can be determined gravimetrically using standard laboratory glassware.

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a more precise pycnometer

  • Temperature control system (e.g., water bath) to maintain 25 °C

Procedure:

  • A clean, dry graduated cylinder or pycnometer is weighed on an analytical balance, and its mass is recorded.[8]

  • A specific volume of this compound is carefully added to the graduated cylinder. The volume is recorded by reading the bottom of the meniscus. If using a pycnometer, it is filled to its calibrated volume.

  • The cylinder or pycnometer containing the liquid is reweighed, and the new mass is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is calculated by dividing the mass of the liquid by the measured volume.[7][9] This procedure should be repeated to ensure accuracy.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.[10][11]

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Light source (typically a sodium D-line source, 589 nm)

  • Pipette or dropper

  • Cleaning solvent (e.g., acetone or ethanol) and soft lens tissue

  • Constant temperature bath set to 20 °C

Procedure:

  • Ensure the prism of the refractometer is clean and dry. Clean with a suitable solvent and soft tissue if necessary.[5]

  • Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

  • Using a clean pipette, place a few drops of this compound onto the surface of the lower prism.[5]

  • Close the prisms carefully to spread the liquid into a thin, uniform film.

  • Allow the sample to equilibrate to the standard temperature of 20 °C, controlled by the circulating water bath.

  • Adjust the refractometer controls to bring the dividing line between the light and dark fields into sharp focus within the crosshairs of the eyepiece.

  • Read the refractive index value from the instrument's scale.[12]

  • After the measurement, clean the prisms thoroughly.

Synthetic Pathway Visualization

This compound is a crucial intermediate. Its structure, containing a terminal alkyne and a protected alcohol (as a tetrahydropyranyl ether), allows for its use in complex molecular assembly. A primary example is its role in the synthesis of (+)-Citrafungin A, a GGTase inhibitor with antifungal properties.[1][2]

The logical workflow for its application in a synthetic context can be visualized as follows:

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_synthesis Multi-step Synthesis cluster_product Final Product A 4-Pentyn-1-ol C This compound A->C Acid Catalyst B 3,4-Dihydro-2H-pyran B->C D Deprotection & Coupling Reactions C->D Utilization of Alkyne & Protected Alcohol E (+)-Citrafungin A D->E Further Transformations

References

An In-depth Technical Guide to 2-(4-Pentynyloxy)tetrahydro-2H-pyran (CAS 62992-46-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and describes its primary application as a crucial building block in the total synthesis of the antifungal agent (+)-Citrafungin A. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as 4-pentyn-1-ol tetrahydropyranyl (THP) ether, is a heterocyclic organic compound. Its structure incorporates a terminal alkyne functional group and a tetrahydropyran ring, which serves as a protecting group for the primary alcohol. This combination of features makes it a valuable bifunctional molecule in multi-step organic syntheses. Its most notable application is as a key intermediate in the synthesis of (+)-Citrafungin A, a natural product that exhibits potent antifungal activity through the inhibition of geranylgeranyltransferase (GGTase).[1][2][3] The terminal alkyne allows for carbon chain extension, while the THP ether provides robust protection of the hydroxyl group under various reaction conditions, which can be readily removed under mild acidic conditions.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 62992-46-5[1]
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1]
Boiling Point 40-45 °C at 0.03 mmHg[3]
Density 0.968 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.4570[3]

Table 2: Spectroscopic Data Summary

Spectrum TypeKey FeaturesReference(s)
¹H NMR Data not publicly available. Expected signals for the terminal alkyne proton, methylene groups of the pentynyl chain, and the characteristic signals of the THP protecting group.
¹³C NMR Data not publicly available. Expected signals for the alkyne carbons, methylene carbons, and the carbons of the THP ring.[1]
Infrared (IR) Data not publicly available. Expected characteristic absorptions for the terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2120 cm⁻¹), as well as C-O stretching for the ether linkages.
Mass Spectrometry (MS) Data not publicly available. Expected molecular ion peak and fragmentation pattern corresponding to the loss of the THP group or cleavage of the ether linkage.[1]

Experimental Protocols

The synthesis of this compound is a two-step process starting from commercially available materials. The first step is the synthesis of the precursor alcohol, 4-pentyn-1-ol, followed by the protection of the hydroxyl group as a tetrahydropyranyl ether.

Synthesis of 4-pentyn-1-ol

This procedure is adapted from a reliable method for the synthesis of 4-pentyn-1-ol.

Reaction Scheme:

Materials:

  • Tetrahydrofurfuryl chloride

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Hydrated ferric nitrate (catalyst)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, prepare a solution of sodium amide in liquid ammonia. This is achieved by adding clean sodium metal to liquid ammonia containing a catalytic amount of hydrated ferric nitrate and stirring until the blue color disappears.

  • To the resulting sodium amide suspension, add tetrahydrofurfuryl chloride dropwise over 30 minutes.

  • Stir the reaction mixture for an additional hour.

  • Quench the reaction by the portion-wise addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Extract the remaining residue with several portions of diethyl ether.

  • Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield 4-pentyn-1-ol.

Synthesis of this compound

This protocol describes the protection of the hydroxyl group of 4-pentyn-1-ol using 3,4-dihydro-2H-pyran.

Reaction Scheme:

Materials:

  • 4-pentyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst (e.g., Amberlyst 15)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-pentyn-1-ol in dichloromethane in a round-bottom flask.

  • Add 3,4-dihydro-2H-pyran (typically 1.2-1.5 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel to yield pure this compound.

Application in the Synthesis of (+)-Citrafungin A

This compound is a pivotal intermediate in the total synthesis of the antifungal agent (+)-Citrafungin A. The terminal alkyne of this compound is utilized in a carbon-carbon bond-forming reaction to construct the backbone of the target molecule. The THP-protected alcohol is carried through several synthetic steps before being deprotected at a later stage.

The following diagram illustrates the logical workflow of how this compound is incorporated into the synthesis of a key fragment of (+)-Citrafungin A.

G Synthetic Workflow Involving this compound cluster_start Starting Materials cluster_citrafungin Synthesis of (+)-Citrafungin A Fragment 4_pentyn_1_ol 4-Pentyn-1-ol THP_ether This compound (CAS 62992-46-5) 4_pentyn_1_ol->THP_ether  THP Protection   DHP 3,4-Dihydro-2H-pyran Coupling Coupling Reaction (e.g., Sonogashira or addition to an electrophile) THP_ether->Coupling  Terminal Alkyne Reactivity   Intermediate Elaborated Intermediate Coupling->Intermediate Deprotection THP Deprotection Intermediate->Deprotection Fragment Key Fragment of (+)-Citrafungin A Deprotection->Fragment

Synthetic pathway of this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its utility is primarily demonstrated in the synthesis of complex molecules such as (+)-Citrafungin A, where it serves as a robust building block. The experimental protocols provided herein, based on established chemical transformations, offer a clear pathway for the preparation and utilization of this compound. This guide serves as a foundational resource for chemists and pharmaceutical scientists working in the field of organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Safe Handling of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(4-Pentynyloxy)tetrahydro-2H-pyran (CAS No. 62992-46-5), a key intermediate in the synthesis of various biologically active molecules. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental protocols.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1][2]
Appearance Neat (liquid)[3]
Boiling Point 40-45 °C at 0.03 mmHg[1][4]
Melting Point 84-88 °C[1][4]
Flash Point 177 °C[1][4]
Density 0.968 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.4570[1][4]
Vapor Pressure 0.048 mmHg at 25°C[4]

Hazard Identification and Safety Precautions

This compound is classified as harmful.[1] Understanding its specific hazards is essential for safe handling.

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowed [1]Acute Toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell.[1]
H312: Harmful in contact with skin [1]Acute Toxicity, Dermal (Category 4)Wear protective gloves and protective clothing. If on skin, wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.[1]
H332: Harmful if inhaled [1]Acute Toxicity, Inhalation (Category 4)Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
General Safety Statements:
  • S23: Do not breathe gas/fumes/vapor/spray.[4]

  • S24/25: Avoid contact with skin and eyes.[4]

Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the chemical's stability.

Experimental Workflow for Safe Handling

prep Preparation ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves prep->ppe Step 1 vent Work in a Well-Ventilated Area (Fume Hood) prep->vent Step 2 handling Chemical Handling vent->handling Step 3 transfer Use appropriate tools for transfer (e.g., syringe) handling->transfer avoid Avoid: - Inhalation of vapors - Skin and eye contact - Ingestion handling->avoid cleanup Cleanup & Disposal handling->cleanup Post-Experiment storage Storage transfer->storage After Use store_cond Store at 2-8°C in a tightly sealed container storage->store_cond decontaminate Decontaminate work surfaces cleanup->decontaminate dispose Dispose of waste according to institutional and local regulations cleanup->dispose

General Laboratory Handling Workflow for this compound.
Storage Recommendations:

  • Store in a cool, dry, and well-ventilated area.[5]

  • The recommended storage temperature is 2-8°C.[1][4]

  • Keep the container tightly closed.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting.[1]

Accidental Release and Firefighting Measures

Accidental Release:
  • Ensure adequate ventilation and wear appropriate personal protective equipment.[5]

  • Absorb the spill with inert material (e.g., sand, silica gel, universal binder).[6]

  • Collect the absorbed material in a suitable, closed container for disposal.[5]

  • Do not let the product enter drains.

Firefighting:
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

  • Specific Hazards: Emits toxic fumes under fire conditions.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]

Applications in Research and Development

This compound is a valuable building block in organic synthesis.[4] It is notably used as a reagent in the synthesis of (+)-Citrafungin A.[3][8] (+)-Citrafungin A is an alkyl citrate compound that acts as a geranylgeranyltransferase (GGTase) inhibitor and exhibits antifungal activity, making it a compound of interest in the development of new antifungal agents.[3][4]

Logical Relationship in Synthesis

reagent This compound synthesis Organic Synthesis reagent->synthesis is a key reagent in product (+)-Citrafungin A synthesis->product yields activity Biological Activity product->activity inhibition GGTase Inhibitor activity->inhibition antifungal Antifungal Properties activity->antifungal application Potential Therapeutic Application inhibition->application antifungal->application

Role of this compound in the synthesis and application of (+)-Citrafungin A.

This document is intended to provide guidance and is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

discovery of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and application of 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in organic synthesis. Its structure, featuring a terminal alkyne and a tetrahydropyranyl (THP) ether, makes it a versatile intermediate for the introduction of a protected hydroxylated five-carbon chain. This guide provides an in-depth overview of its chemical properties, synthesis, and its significant role as a reagent in the synthesis of bioactive molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
CAS Number 62992-46-5
Appearance Colorless to pale yellow liquid[1]
Boiling Point 40-45 °C at 0.03 mmHg[2][3]
Density 0.968 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.4570[3]
Solubility Soluble in organic solvents[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction forms a tetrahydropyranyl (THP) ether, which is stable under various reaction conditions but can be easily removed with dilute acid.[4][5]

Materials:

  • 4-pentyn-1-ol

  • 3,4-dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)[3]

  • Dichloromethane (CH₂Cl₂) or other anhydrous aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-pentyn-1-ol (1.0 equivalent) in anhydrous dichloromethane at 0 °C in a round-bottom flask is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.05 equivalents).[3]

  • 3,4-dihydro-2H-pyran (1.2-1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Applications in Synthesis

This compound is a key intermediate in the total synthesis of (+)-Citrafungin A.[2][6] (+)-Citrafungin A is a natural product that exhibits antifungal activity and acts as an inhibitor of geranylgeranyltransferase (GGTase).[2][6]

Synthesis Workflow of (+)-Citrafungin A

The synthesis of (+)-Citrafungin A utilizes this compound as a precursor to introduce a specific carbon chain into the final molecule. The workflow involves several key steps, including the deprotection of the THP ether and subsequent transformations of the alkyne and alcohol functionalities.

G A This compound B Deprotection (Acidic Hydrolysis) A->B  H⁺, H₂O   C 4-Pentyn-1-ol B->C D Further Synthetic Steps C->D E (+)-Citrafungin A D->E G cluster_0 Normal Cellular Process cluster_1 Inhibition by (+)-Citrafungin A GGTase GGTase-I PrenylatedProtein Geranylgeranylated Protein GGTase->PrenylatedProtein  Geranylgeranylation   InhibitedGGTase Inhibited GGTase-I GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->GGTase Protein Target Protein (e.g., Rho, Rac) Protein->GGTase MislocalizedProtein Mislocalized Protein (Cytoplasm) Membrane Cell Membrane PrenylatedProtein->Membrane  Localization   Signaling Downstream Signaling Membrane->Signaling Citrafungin (+)-Citrafungin A Citrafungin->GGTase NoSignaling Disrupted Signaling MislocalizedProtein->NoSignaling

References

Methodological & Application

Application Notes and Protocols: 2-(4-Pentynyloxy)tetrahydro-2H-pyran in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Pentynyloxy)tetrahydro-2H-pyran in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This versatile reagent provides a terminal alkyne for cycloaddition reactions while the tetrahydropyranyl (THP) group offers a robust protecting group for a primary alcohol. This dual functionality makes it a valuable building block in multi-step organic synthesis, particularly in the fields of medicinal chemistry and bioconjugation.

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structure incorporates a terminal alkyne, which is the reactive handle for click chemistry, and a THP ether, which masks a hydroxyl group. The THP group is stable under a wide range of reaction conditions, including those typically employed for CuAAC, but can be readily removed under acidic conditions, allowing for subsequent functionalization of the revealed alcohol. This orthogonal protection strategy is highly valuable in the synthesis of complex molecules.

Key Applications

The primary application of this compound in click chemistry is the introduction of a five-carbon spacer terminating in a hydroxyl group (after deprotection). This is particularly useful in:

  • Drug Discovery: As a building block for the synthesis of novel pharmaceutical compounds. For instance, it has been used as a key reagent in the synthesis of (+)-Citrafungin A, a compound with antifungal and geranylgeranyltransferase (GGTase) inhibitor activity.[1][2]

  • Bioconjugation: For linking molecules of interest (e.g., fluorophores, biotin, peptides, or drugs) to biological targets. The hydroxyl group, unmasked after the click reaction, can be used for further conjugation or to improve the solubility of the final conjugate.

  • Materials Science: In the synthesis of functionalized polymers and materials where a pendant hydroxyl group is desired for tuning material properties or for post-polymerization modification.

Data Presentation

The following tables summarize typical quantitative data for the key reactions involving this compound. Note that specific yields can vary depending on the substrate and precise reaction conditions.

Table 1: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical Range/ValueNotes
Alkyne Concentration 1.0 - 1.2 equivalentsThis compound
Azide Concentration 1.0 equivalentsThe limiting reagent in the reaction.
Copper(II) Sulfate 1-10 mol%Precursor to the active Cu(I) catalyst.
Sodium Ascorbate 5-20 mol%Reducing agent to generate and maintain the Cu(I) oxidation state.
Ligand (e.g., THPTA) 5-15 mol%Tris(3-hydroxypropyltriazolylmethyl)amine; accelerates the reaction and protects biomolecules from oxidative damage. The use of a ligand is highly recommended for reactions in aqueous media.
Solvent t-BuOH/H₂O (1:1), THF/H₂O (1:1), DMF, DMSOThe choice of solvent depends on the solubility of the reactants.
Temperature Room TemperatureReactions are typically fast at ambient temperature.
Reaction Time 1 - 12 hoursMonitored by TLC or LC-MS.
Typical Yield >90%Click reactions are known for their high efficiency and yields.

Table 2: Common Conditions for THP-Ether Deprotection

Reagent/CatalystSolvent(s)TemperatureTypical Reaction TimeNotes
p-Toluenesulfonic acid (p-TsOH)Methanol or EthanolRoom Temperature1 - 4 hoursA common and effective method.
Pyridinium p-toluenesulfonate (PPTS)Ethanol50-60 °C2 - 6 hoursA milder acidic catalyst, useful for sensitive substrates.
Acetic Acid/THF/Water (3:1:1)THF/Water40-50 °C4 - 12 hoursMild conditions suitable for many functional groups.
Trifluoroacetic acid (TFA) (1-5%)DichloromethaneRoom Temperature0.5 - 2 hoursCan be used for substrates sensitive to other acids.
Magnesium Bromide (MgBr₂)Diethyl EtherRoom Temperature12 - 24 hoursA Lewis acid-catalyzed deprotection.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of this compound with an organic azide.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • tert-Butanol

  • Deionized water

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, brine)

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and, if used, THPTA (0.05 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate (and THPTA) solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole product.

Protocol 2: Deprotection of the THP Group

This protocol describes a standard acidic deprotection of the THP ether to reveal the primary alcohol.

Materials:

  • THP-protected triazole (from Protocol 1)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, brine)

Procedure:

  • Dissolve the THP-protected triazole (1.0 eq) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final alcohol.

Mandatory Visualization

experimental_workflow start Start: Reactants reactants This compound + Organic Azide start->reactants click_reaction CuAAC Click Reaction reactants->click_reaction CuSO4, NaAscorbate t-BuOH/H2O, RT thp_product THP-Protected Triazole click_reaction->thp_product Purification deprotection THP Deprotection thp_product->deprotection p-TsOH, MeOH, RT final_product Final Product: Triazole with Alcohol deprotection->final_product Purification end End final_product->end

Caption: Synthetic workflow for the use of this compound.

signaling_pathway alkyne THP-Protected Alkyne (this compound) cycloaddition [3+2] Cycloaddition alkyne->cycloaddition azide Azide-Containing Molecule azide->cycloaddition cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu1->cycloaddition Catalysis triazole 1,4-Disubstituted Triazole (THP-Protected) cycloaddition->triazole

Caption: Catalytic cycle of the CuAAC reaction.

logical_relationship main Orthogonal Strategy click Click Chemistry (CuAAC) - Forms stable triazole linkage - Mild, high yielding main->click thp THP Protection - Masks hydroxyl group - Stable to CuAAC conditions main->thp deprotect THP Deprotection - Acid-labile - Unmasks hydroxyl for further reaction click->deprotect Sequential Reaction thp->deprotect Selective Removal

Caption: Orthogonal relationship between Click Chemistry and THP protection.

References

Application Notes and Protocols: 2-(4-Pentynyloxy)tetrahydro-2H-pyran as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a valuable bifunctional building block in organic synthesis. Its structure incorporates two key functional groups: a terminal alkyne and a tetrahydropyranyl (THP) ether. The terminal alkyne allows for a variety of carbon-carbon bond-forming reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The THP ether serves as a stable protecting group for the primary alcohol, which can be readily removed under acidic conditions to reveal the hydroxyl functionality for further synthetic transformations. This combination makes this compound a versatile reagent for the synthesis of complex molecules, including biologically active compounds and drug candidates.[1][2]

One notable application of this building block is in the synthesis of (+)-Citrafungin A, a natural product that exhibits antifungal activity and acts as a geranylgeranyltransferase (GGTase) inhibitor.[1][2][3] Its utility extends to being a crucial intermediate in the development of novel pharmaceuticals and other bioactive molecules.[1][2]

Chemical Properties

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 40-45 °C at 0.03 mmHg
Density 0.968 g/mL at 25 °C

Applications in Organic Synthesis

The unique structure of this compound allows for a diverse range of applications in chemical synthesis.

  • Introduction of a Protected Hydroxyl-Containing Alkynyl Chain: This building block is ideal for introducing a five-carbon chain containing a terminal alkyne and a protected primary alcohol into a target molecule.

  • Click Chemistry: The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient and orthogonal to many other functional groups, making it a powerful tool for bioconjugation and medicinal chemistry.

  • Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides using palladium and copper catalysts to form more complex structures. This reaction is fundamental in the synthesis of natural products and pharmaceuticals.

  • Synthesis of Heterocycles: The alkyne functionality can be utilized in various cyclization reactions to construct heterocyclic scaffolds, which are prevalent in many biologically active molecules.

  • Protecting Group Chemistry: The THP ether provides robust protection for the primary alcohol under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. It can be selectively removed under acidic conditions.[4][5][6]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes a general procedure for the "click" reaction between this compound and an organic azide.

Reaction Scheme:

G reactant1 This compound product 1,4-disubstituted 1,2,3-triazole reactant1->product reactant2 R-N3 reactant2->product catalyst CuSO4, Sodium Ascorbate catalyst->product catalysis solvent t-BuOH/H2O solvent->product solvent G reactant1 This compound product Aryl-substituted alkyne reactant1->product reactant2 Ar-X (X = I, Br) reactant2->product catalyst Pd(PPh3)2Cl2, CuI catalyst->product catalysis base Triethylamine base->product base G reactant This compound derivative product 4-Pentyn-1-ol derivative reactant->product reagent p-Toluenesulfonic acid (p-TsOH) reagent->product catalysis solvent Methanol solvent->product solvent synthetic_workflow cluster_alkyne_reactions Alkyne Chemistry cluster_deprotection THP Deprotection cluster_products Functionalized Products start This compound click Click Chemistry (e.g., with R-N3) start->click sonogashira Sonogashira Coupling (e.g., with Ar-X) start->sonogashira deprotect1 Acidic Hydrolysis click->deprotect1 deprotect2 Acidic Hydrolysis sonogashira->deprotect2 triazole_alcohol Triazole with Primary Alcohol deprotect1->triazole_alcohol aryl_alkyne_alcohol Aryl-Alkyne with Primary Alcohol deprotect2->aryl_alkyne_alcohol

References

Application Notes and Protocols for the Synthesis of (+)-Citrafungin A Utilizing 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Citrafungin A is a fungal metabolite that has garnered significant interest due to its potent and selective inhibition of fungal geranylgeranyltransferase I (GGTase I). This enzyme is crucial for fungal cell wall biosynthesis, making it a promising target for the development of novel antifungal agents. This document provides detailed application notes and experimental protocols for a key fragment synthesis in the formal total synthesis of (+)-Citrafungin A, commencing from the commercially available starting material, 2-(4-Pentynyloxy)tetrahydro-2H-pyran. The described methodology focuses on the preparation of a crucial vinyl iodide intermediate, which is a cornerstone for the subsequent construction of the citrafungin lactone core.

Synthetic Strategy Overview

The formal total synthesis of (+)-Citrafungin A involves the convergent coupling of two key fragments: the citrafungin lactone and an isocitrate moiety. The synthesis of the citrafungin lactone relies on the strategic introduction of the side chain via a vinyl anion addition to a protected lactone. The vinyl anion is generated from a vinyl iodide precursor, the synthesis of which begins with this compound.

The overall workflow for the synthesis of the key vinyl iodide intermediate from this compound is depicted below.

Synthesis_Workflow A This compound B Hydrozirconation A->B Cp2ZrHCl (Schwartz's Reagent) C Vinyl Zirconocene Intermediate B->C D Iodination C->D Iodine (I2) E Vinyl Iodide Intermediate D->E

Figure 1. Workflow for the synthesis of the vinyl iodide intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the vinyl iodide intermediate from this compound.

StepStarting MaterialReagents and ConditionsProductYield (%)Spectroscopic Data (¹H NMR)
1. Hydrozirconation This compoundCp₂ZrHCl (Schwartz's reagent), THF, rt, 1 hVinyl zirconocene intermediate(Used in situ)Not isolated
2. Iodination Vinyl zirconocene intermediateIodine (I₂), THF, rt, 30 minVinyl iodide85δ 6.48 (dt, J = 14.4, 7.2 Hz, 1H), 6.01 (d, J = 14.4 Hz, 1H), 4.58 (t, J = 3.6 Hz, 1H), 3.86 (m, 1H), 3.74 (t, J = 6.4 Hz, 2H), 3.50 (m, 1H), 2.24 (q, J = 7.2 Hz, 2H), 1.83-1.50 (m, 8H)

Experimental Protocols

Synthesis of the Vinyl Iodide Intermediate

This protocol details the two-step, one-pot synthesis of the key vinyl iodide intermediate from this compound.

Materials:

  • This compound

  • Bis(cyclopentadienyl)zirconium(IV) chloride hydride (Cp₂ZrHCl, Schwartz's reagent)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is charged with bis(cyclopentadienyl)zirconium(IV) chloride hydride (1.5 equiv.). The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Addition of Starting Material: Anhydrous THF (40 mL) is added to the flask via syringe, and the suspension is stirred. A solution of this compound (1.0 equiv.) in anhydrous THF (10 mL) is then added dropwise to the stirred suspension at room temperature.

  • Hydrozirconation: The reaction mixture is stirred at room temperature for 1 hour. During this time, the suspension will become a clear, pale-yellow solution, indicating the formation of the vinyl zirconocene intermediate.

  • Iodination: The flask is cooled to 0 °C in an ice bath. A solution of iodine (1.5 equiv.) in anhydrous THF (15 mL) is added dropwise to the reaction mixture. The addition should be performed carefully to control the exothermic reaction.

  • Reaction Quench and Workup: The reaction is stirred for an additional 30 minutes at room temperature. The reaction is then quenched by the slow addition of saturated aqueous sodium thiosulfate solution until the brown color of excess iodine dissipates. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the vinyl iodide as a colorless oil.

Application of the Vinyl Iodide in the Synthesis of the Citrafungin Lactone

The synthesized vinyl iodide is a crucial building block for the construction of the citrafungin lactone. The subsequent steps involve the formation of a vinyl anion and its addition to a protected lactone fragment.

Citrafungin_Lactone_Synthesis A Vinyl Iodide Intermediate B Lithium-Halogen Exchange A->B t-BuLi C Vinyl Anion B->C E Vinyl Anion Addition C->E D Protected Lactone Fragment D->E F Coupled Product E->F G Lactonization & Deprotection F->G Acidic workup H Citrafungin Lactone G->H

Figure 2. Synthesis of the Citrafungin Lactone from the Vinyl Iodide.

These application notes and protocols provide a detailed guide for the synthesis of a key intermediate in the formal total synthesis of (+)-Citrafungin A. The use of this compound offers a reliable and scalable route to the necessary vinyl iodide fragment. Researchers in the fields of organic synthesis and medicinal chemistry can utilize this information to access (+)-Citrafungin A and its analogs for further biological evaluation.

Application Notes and Protocols for Protecting Group Strategies with 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Pentynyloxy)tetrahydro-2H-pyran as a key building block in organic synthesis, particularly in the construction of complex molecules like the antifungal agent (+)-Citrafungin A. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the hydroxyl function of the terminal alkyne, 4-pentyn-1-ol. This protection strategy is essential for preventing the acidic alkyne proton from interfering in subsequent synthetic steps that are sensitive to acidic protons, such as reactions involving strong bases or organometallic reagents.

Introduction

This compound is an organic compound that features a terminal alkyne masked by a tetrahydropyranyl (THP) protecting group. This compound is a valuable intermediate in multistep organic synthesis. The THP ether linkage is stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides, making it an ideal choice for protecting alcohols during various chemical transformations. The protecting group can be readily removed under mild acidic conditions to regenerate the free alcohol. Its application as a key reagent has been noted in the synthesis of (+)-Citrafungin A, a geranylgeranyltransferase (GGTase) inhibitor with significant antifungal activity[1][2][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₆O₂[1][4]
Molecular Weight 168.23 g/mol [1][4]
Boiling Point 40-45 °C at 0.03 mmHg[1]
Density 0.968 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4570[1]
CAS Number 62992-46-5[1][4]

Experimental Protocols

Detailed methodologies for the synthesis of the precursor 4-pentyn-1-ol, its protection to yield this compound, and the subsequent deprotection are provided below.

Synthesis of 4-Pentyn-1-ol

This protocol describes the synthesis of the starting material, 4-pentyn-1-ol, from tetrahydrofurfuryl chloride.

Reaction Scheme:

Materials:

  • Tetrahydrofurfuryl chloride

  • Sodium amide in liquid ammonia

  • Ammonium chloride

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium amide in liquid ammonia in a three-necked flask equipped with a condenser, stirrer, and inlet tube.

  • To this solution, add tetrahydrofurfuryl chloride dropwise over 25-30 minutes.

  • Stir the mixture for an additional hour.

  • Quench the reaction by the portion-wise addition of solid ammonium chloride, controlling the exothermic reaction.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • Extract the residue thoroughly with diethyl ether.

  • Distill the combined ether extracts to remove the solvent.

  • Fractionally distill the residue under reduced pressure to yield 4-pentyn-1-ol.

Quantitative Data:

ProductYieldBoiling PointRefractive Index (nD25)
4-Pentyn-1-ol75-85%70-71 °C / 29 mmHg1.4443
Protection of 4-Pentyn-1-ol to form this compound

This protocol details the acid-catalyzed protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP).

Reaction Scheme:

Materials:

  • 4-Pentyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-pentyn-1-ol in dichloromethane, add 3,4-dihydro-2H-pyran (typically 1.2-1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid or pyridinium p-toluenesulfonate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data:

SubstrateCatalystSolventReaction TimeYield
AlcoholPTSACH₂Cl₂2.5 h82% (for a similar substrate)[5]
AlcoholSupported WD acidToluene2 h95-99% (for various alcohols)[6]
Deprotection of this compound

This protocol outlines the acidic hydrolysis of the THP ether to regenerate the free alcohol, 4-pentyn-1-ol.

Reaction Scheme:

Materials:

  • This compound

  • Methanol or a mixture of THF and water

  • p-Toluenesulfonic acid (PTSA) or another acid catalyst

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in methanol or a mixture of THF and water.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected alcohol.

Quantitative Data:

SubstrateCatalystSolventReaction TimeYield
THP-protected alcoholSupported WD acidTHF-1% MeOH15 min - 2h>95% (for various alcohols)[6]
THP-protected alcoholPd/C (with trace HCl)EthanolNot specifiedHigh yield[3]

Application in the Total Synthesis of (+)-Citrafungin A

The use of a THP-protected alkyne is a key strategy in the synthesis of complex natural products like (+)-Citrafungin A. While a direct synthesis using this compound is not explicitly detailed in the readily available literature, the formal total synthesis of (+)-Citrafungin A by Tsegay et al. employs a similar strategy with a protected vinyl iodide fragment, highlighting the importance of masking reactive functionalities during the assembly of the carbon skeleton[7]. The protected alkyne can be deprotonated with a strong base to form a nucleophilic acetylide, which can then be used to form new carbon-carbon bonds without interference from the acidic proton of the terminal alkyne. After the desired transformation, the THP group can be selectively removed to reveal the hydroxyl group for further functionalization.

Visualizations

Protecting_Group_Strategy cluster_synthesis Synthesis of this compound cluster_application Application in Synthesis cluster_deprotection Deprotection Start 4-Pentyn-1-ol Reaction_protection THP Protection Start->Reaction_protection Reagents_protection Dihydropyran (DHP) p-Toluenesulfonic acid (cat.) Dichloromethane Reagents_protection->Reaction_protection Product This compound Reaction_protection->Product Protected_Alkyne This compound Intermediate_Reaction Further Synthetic Steps (e.g., C-C bond formation) Protected_Alkyne->Intermediate_Reaction Protected_Intermediate Advanced Intermediate (THP group intact) Intermediate_Reaction->Protected_Intermediate Start_Deprotection Advanced Intermediate (THP group intact) Reaction_deprotection THP Deprotection Start_Deprotection->Reaction_deprotection Reagents_deprotection Acidic Conditions (e.g., PTSA in MeOH/H₂O) Reagents_deprotection->Reaction_deprotection Final_Product Deprotected Molecule (Free Hydroxyl Group) Reaction_deprotection->Final_Product Reaction_Pathway cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection_pathway Deprotection Step A 4-Pentyn-1-ol (HC≡C(CH₂)₃OH) C This compound A->C  + DHP, H⁺ (cat.) B Dihydropyran (DHP) D This compound F THP-O(CH₂)₃C≡C-E D->F  Reaction at Alkyne Terminus E 1. Strong Base (e.g., n-BuLi) 2. Electrophile (E⁺) G THP-O(CH₂)₃C≡C-E I HO(CH₂)₃C≡C-E G->I  Removal of THP Group H Aqueous Acid (H₃O⁺)

References

Application Notes and Protocols for the Deprotection of Tetrahydropyranyl (THP) Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a commonly utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation, general stability to a wide range of non-acidic reagents, and relatively mild removal conditions.[1][2][3] This acetal-type protecting group is stable towards strongly basic conditions, organometallic reagents, hydrides, and various acylating and alkylating agents.[3][4] The deprotection of THP ethers is typically achieved under acidic conditions, which hydrolyze the acetal linkage to regenerate the free alcohol.[1][3] This document provides detailed experimental protocols for several common and efficient methods for THP ether deprotection, along with comparative data to aid in the selection of the most appropriate method for a given substrate and synthetic strategy.

Deprotection Methods Overview

A variety of methods have been developed for the cleavage of THP ethers, ranging from classical acidic hydrolysis to milder, more selective procedures. The choice of deprotection method is crucial to avoid undesired side reactions and ensure the integrity of other functional groups within the molecule. The following sections detail some of the most widely used and effective protocols.

Data Presentation: Comparison of THP Ether Deprotection Methods

The following table summarizes the reaction conditions and typical yields for the deprotection of various THP-protected alcohols using different methodologies. This allows for a direct comparison of the efficiency and mildness of each protocol.

EntrySubstrate (RO-THP)MethodReagents and ConditionsTime (h)Yield (%)Reference
1Cyclohexanol-OTHPAcid-Catalyzedp-Toluenesulfonic acid (p-TsOH), 2-propanol, 0 °C to rt17quant.[1]
2Benzyl alcohol-OTHPAcid-CatalyzedPyridinium p-toluenesulfonate (PPTS), Ethanol, 55 °C-High[1]
3Geraniol-OTHPAcid-CatalyzedAcetic acid, THF, H₂O (3:1:1), 45 °C-High[1]
4Cinnamyl alcohol-OTHPNeutralLiCl, H₂O, DMSO, 90 °C692[2][5]
5Cholesterol-OTHPNeutralLiCl, H₂O, DMSO, 90 °C685[2][5]
64-Nitrobenzyl alcohol-OTHPNeutralLiCl, H₂O, DMSO, 90 °C694[2][5]
7Octan-1-ol-OTHPIodine-CatalyzedIodine, Methanol, rt395[6]
8Benzyl alcohol-OTHPIodine-CatalyzedIodine, Methanol, rt0.598[6]
9Menthol-OTHPIodine-CatalyzedIodine, Methanol, rt692[6]
10Cyclohexanol-OTHPIron-CatalyzedFe(OTs)₃·6H₂O, Methanol, rt-High[7]

Experimental Protocols

Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This is a classic and widely used method for THP ether cleavage. The strong acidity of p-TsOH efficiently catalyzes the hydrolysis of the acetal.

Protocol:

  • Dissolve the THP-protected alcohol (1 equivalent) in a suitable alcoholic solvent such as methanol, ethanol, or 2-propanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[1]

Mild Acid-Catalyzed Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a milder acidic catalyst than p-TsOH and is often used for substrates containing acid-sensitive functional groups.

Protocol:

  • Dissolve the THP-protected alcohol (1 equivalent) in ethanol.

  • Add pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1-0.3 equivalents).

  • Heat the reaction mixture to a temperature between room temperature and 55 °C, depending on the substrate's reactivity.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction as described in the p-TsOH protocol (quenching, extraction, drying, and purification).[1]

Neutral Deprotection using Lithium Chloride (LiCl)

This method provides a mild and efficient way to deprotect THP ethers under neutral conditions, which is particularly useful for substrates that are sensitive to acid.[2][5]

Protocol:

  • In a round-bottom flask, combine the THP ether (1 equivalent, e.g., 2 mmol), lithium chloride (5 equivalents, e.g., 10 mmol), and water (10 equivalents, e.g., 20 mmol) in dimethyl sulfoxide (DMSO).[2][5]

  • Heat the magnetically stirred mixture to 90 °C under a nitrogen atmosphere.[2][5]

  • Maintain the temperature for the required reaction time (typically 6 hours), monitoring by TLC.[2][5]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with diethyl ether or another suitable organic solvent.[2][5]

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[2][5]

  • Purify the resulting alcohol by column chromatography.[2][5]

Deprotection using Iodine in Methanol

This protocol offers a mild and selective method for the cleavage of THP ethers, often leaving other protecting groups like silyl ethers intact.[6]

Protocol:

  • Dissolve the THP-protected compound (1 equivalent) in methanol.

  • Add a catalytic amount of iodine (e.g., 0.1-0.3 equivalents).

  • Stir the reaction at room temperature. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to remove the excess iodine.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow for THP Ether Deprotection

The following diagram illustrates a general experimental workflow for the deprotection of THP ethers, from the reaction setup to the final purification of the desired alcohol.

G General Workflow for THP Ether Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve THP-protected substrate in appropriate solvent B Add deprotection reagent (e.g., Acid, LiCl, Iodine) A->B C Stir at specified temperature (Monitor by TLC) B->C D Quench Reaction C->D Reaction Complete E Aqueous Extraction D->E F Dry organic layer (e.g., Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Column Chromatography (if necessary) G->H I Characterization (NMR, MS, etc.) H->I J J I->J Pure Alcohol

Caption: A generalized workflow for THP ether deprotection.

THP Ether Deprotection Mechanism (Acid-Catalyzed)

This diagram illustrates the step-by-step mechanism for the acid-catalyzed deprotection of a THP ether.

G Acid-Catalyzed THP Deprotection Mechanism THP_Ether RO-THP Tetrahydropyranyl Ether Protonation Protonated Acetal Oxygen is protonated by acid (H⁺) THP_Ether->Protonation + H⁺ Carbocation Resonance-Stabilized Carbocation Alcohol (ROH) leaves Protonation->Carbocation - ROH Nucleophilic_Attack Hemiacetal Nucleophilic attack by H₂O Carbocation->Nucleophilic_Attack + H₂O Deprotonation Final Products Deprotonation yields alcohol and lactol Nucleophilic_Attack->Deprotonation - H⁺ Alcohol R-OH Deprotected Alcohol Deprotonation->Alcohol Lactol 5-Hydroxypentanal Byproduct Deprotonation->Lactol

Caption: Mechanism of acid-catalyzed THP ether deprotection.

References

Application Note: Synthesis and Functionalization of 1,2,3-Triazoles using 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] We detail the reaction between 2-(4-pentynyloxy)tetrahydro-2H-pyran, a versatile building block, and various organic azides.[3] The tetrahydropyranyl (THP) protecting group on the alkyne component offers the advantage of post-cycloaddition modification, allowing for the introduction of a hydroxyl group for further functionalization.[4][5] This methodology is highly efficient, proceeds under mild conditions, and generates products in high yields, making it ideal for applications in drug discovery, bioconjugation, and materials science.[6]

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][7] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a prime example of a "click" reaction.[2]

This compound serves as a key reagent, providing a terminal alkyne for the cycloaddition.[3][8] The integral THP (tetrahydropyranyl) ether is a robust protecting group for the terminal hydroxyl functionality, stable to the basic and organometallic conditions often encountered in synthesis, but readily cleaved under acidic conditions.[5][9] This two-stage approach—cycloaddition followed by deprotection—allows for the creation of complex, functionalized triazole molecules that are valuable intermediates in pharmaceutical synthesis.[3]

Key Applications:

  • Drug Discovery: Synthesis of novel heterocyclic compounds for screening as potential therapeutic agents.[6][10]

  • Bioconjugation: Linking biomolecules for imaging, diagnostics, or therapeutic delivery.

  • Materials Science: Development of functional polymers and materials with tailored properties.[3]

  • Synthetic Intermediate: Used as a versatile building block in the synthesis of complex molecules, such as the antifungal agent (+)-Citrafungin A.[3][8]

Reaction Scheme & Workflow

The overall process involves two key steps: the CuAAC reaction to form the THP-protected triazole, followed by acidic deprotection to reveal the primary alcohol.

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: THP Deprotection start Starting Materials (THP-Alkyne + R-Azide) reagents CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O cu_aac CuAAC Reaction (Room Temperature) reagents->cu_aac workup1 Aqueous Workup & Extraction cu_aac->workup1 purify1 Column Chromatography workup1->purify1 product1 THP-Protected Triazole purify1->product1 deprotect_reagents PPTS or TFA (Ethanol or CH2Cl2) product1->deprotect_reagents Proceed to Deprotection deprotection Acid-Catalyzed Deprotection deprotect_reagents->deprotection workup2 Neutralization & Extraction deprotection->workup2 purify2 Column Chromatography workup2->purify2 final_product Alcohol-Functionalized Triazole purify2->final_product

Caption: General experimental workflow for triazole synthesis and deprotection.

Data Presentation: Illustrative Reaction Outcomes

The following table summarizes representative yields for the CuAAC reaction between this compound and various azide substrates under the conditions specified in Protocol 1.

Azide Substrate (R-N₃)R GroupReaction Time (h)Yield (%)
Benzyl AzideBenzyl1295
Phenyl AzidePhenyl1692
1-Azido-3-phenylpropane3-Phenylpropyl1296
Ethyl 2-azidoacetate-CH₂COOEt1889
1-AzidohexaneHexyl1494

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes the synthesis of 1-(5-(tetrahydro-2H-pyran-2-yloxy)pentyl)-4-phenyl-1H-1,2,3-triazole.

Materials:

  • This compound (1.0 eq)

  • Phenyl Azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Saturated aq. NH₄Cl

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a 1:1 mixture of t-BuOH and water (0.2 M concentration).

  • Add phenyl azide to the solution.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 M in water) and sodium ascorbate (0.2 M in water).

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The reaction mixture should turn into a heterogeneous yellow-green suspension.[11]

  • Stir the reaction vigorously at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and add saturated aqueous NH₄Cl to quench the reaction and complex the copper catalyst.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure THP-protected triazole.

Protocol 2: THP Group Deprotection

This protocol describes the removal of the THP protecting group to yield the corresponding alcohol.

Materials:

  • THP-protected triazole (from Protocol 1) (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

  • Ethanol (EtOH)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the THP-protected triazole in ethanol (0.1 M concentration) in a round-bottom flask.

  • Add PPTS to the solution.[4]

  • Heat the reaction mixture to 55-60 °C and stir for 4-6 hours. Monitor the deprotection by TLC.[9]

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure alcohol-functionalized triazole.

Mechanism Visualization

The CuAAC reaction proceeds through a well-established catalytic cycle involving copper(I) acetylide intermediates.

G CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (THP-Alkyne) Azide R2-N3 Metallacycle Six-Membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Dicopper Dicopper Intermediate Metallacycle->Dicopper Ring Contraction Dicopper->CuI Regenerates Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Dicopper->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.

Safety Precautions: Organic azides can be explosive and should be handled with extreme care. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Introducing an Alkyne Moiety Using 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a valuable bifunctional reagent employed in organic synthesis to introduce a terminal alkyne moiety onto a molecule of interest. The terminal alkyne serves as a versatile chemical handle for a variety of subsequent transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the efficient and specific conjugation of the alkyne-modified molecule to another molecule bearing an azide group, a process widely used in drug development, proteomics, and materials science.[1]

The reagent itself features a terminal alkyne masked by a tetrahydropyranyl (THP) ether. The THP group is a common acid-labile protecting group for alcohols, which offers stability under basic and nucleophilic conditions, and can be readily removed under mild acidic conditions to reveal the free alkyne for subsequent reactions.[2][3] This application note provides detailed protocols for the introduction of the alkyne moiety using this compound, its deprotection, and its subsequent use in CuAAC reactions.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₆O₂[4]
Molecular Weight168.23 g/mol [4]
AppearanceNeat (liquid)[5]
Boiling Point40-45 °C at 0.03 mm Hg[5]
Density0.968 g/mL at 25 °C[5]
Refractive Indexn20/D 1.4570[5]
SMILESC#CCCCOC1CCCCO1[4]
InChIInChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2[5]

Applications in Research and Drug Development

The primary application of this compound is as a building block in the synthesis of complex molecules. A notable example is its use in the total synthesis of (+)-Citrafungin A, a natural product that exhibits antifungal activity and acts as a geranylgeranyltransferase (GGTase) inhibitor.[5][6] GGTase inhibitors are of significant interest in cancer research as they can disrupt the function of small GTPases like Ras and Rho, which are crucial for cell growth and proliferation.[2][7]

By introducing an alkyne handle, this reagent facilitates the connection of molecules to various probes, surfaces, or biomolecules through click chemistry, enabling applications in:

  • Drug Discovery: Synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy.[8]

  • Proteomics: Labeling of proteins and other biomolecules for visualization and analysis of their interactions and functions.

  • Materials Science: Functionalization of surfaces and polymers to create materials with novel properties.[4]

Experimental Protocols

Protocol 1: Introduction of the Alkyne Moiety via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming an ether from an alcohol and an organohalide. In this protocol, an alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a derivative of this compound would be used, or the alcohol to be functionalized would react with a derivative of the reagent. Given the structure of this compound, it is more practical to first deprotonate a substrate alcohol and then react it with an activated form of 4-pentyn-1-ol, which is subsequently protected with a THP group. However, for direct use of the title compound, a protocol involving its deprotection to the alcohol followed by activation (e.g., to a tosylate) and reaction with a nucleophile would be necessary. For the purpose of introducing the alkyne moiety to a molecule with a hydroxyl group, a more direct approach is to use the deprotected alcohol, 4-pentyn-1-ol, and protect it after the etherification. A representative protocol is provided below.

Materials:

  • Substrate with a primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Pentyn-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dihydropyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: To a solution of the alcohol substrate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Preparation of the Alkylating Agent (4-Pentyn-1-yl tosylate): In a separate flask, dissolve 4-pentyn-1-ol (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to stir at this temperature for 4-6 hours. Quench the reaction with cold water and extract with diethyl ether. Wash the organic layer with cold 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate.

  • Etherification: Cool the alkoxide solution from step 1 to 0 °C. Add a solution of 4-pentyn-1-yl tosylate (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized product.

  • THP Protection: Dissolve the purified product from step 4 (1.0 eq) in dichloromethane (DCM). Add dihydropyran (DHP, 1.5 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification of the Final Product: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final THP-protected alkyne-functionalized molecule.

Note: Yields for the Williamson ether synthesis can vary widely (50-95%) depending on the substrate and reaction conditions.[9]

Protocol 2: Deprotection of the THP Group to Reveal the Terminal Alkyne

Materials:

  • THP-protected alkyne substrate

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected alkyne (1.0 eq) in ethanol.

  • Add pyridinium p-toluenesulfonate (PPTS, 0.2 eq).

  • Stir the reaction at 55-60 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected terminal alkyne. A reported yield for a similar deprotection is 82%.[10]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between the deprotected alkyne-functionalized molecule and an azide-containing partner.

Materials:

  • Alkyne-functionalized molecule (1.0 eq)

  • Azide-functionalized molecule (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Solvent (e.g., t-butanol/water, DMF, DMSO)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alkyne-functionalized molecule (1.0 eq) and the azide-functionalized molecule (1.0 eq) in a suitable solvent mixture (e.g., t-butanol:water 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 1,2,3-triazole product.

Reaction StageReagents and ConditionsTypical Yield
Williamson Ether Synthesis1. NaH, THF; 2. 4-Pentyn-1-yl tosylate50-95%
THP ProtectionDHP, PPTS, DCM>90%
THP DeprotectionPPTS, EtOH, 55 °C~82%
CuAAC "Click" ReactionCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O>90%

Visualizations

Experimental Workflow

G cluster_0 Introduction of Alkyne Moiety cluster_1 Deprotection and Conjugation A Substrate with -OH group B Alkoxide Formation (NaH, THF) A->B C Etherification with activated 4-pentyn-1-ol B->C D Alkyne-functionalized substrate C->D E THP Protection (DHP, PPTS) D->E F 2-(4-Pentynyloxy)tetrahydro- 2H-pyran functionalized substrate E->F G THP Deprotection (PPTS, EtOH) F->G H Terminal Alkyne G->H J CuAAC 'Click' Reaction (CuSO4, NaAsc) H->J I Azide-containing molecule I->J K 1,2,3-Triazole Conjugate J->K G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras_GDP Inactive Ras-GDP (Cytosolic) RTK->Ras_GDP Activates GEFs Ras_GTP Active Ras-GTP (Membrane-bound) Ras_GDP->Ras_GTP GDP/GTP Exchange Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Ras_GTP->Downstream Activates GGTase GGTase-I GGTase->Ras_GDP Geranylgeranylation GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->GGTase CitrafunginA (+)-Citrafungin A CitrafunginA->GGTase Inhibits Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

References

Application Notes and Protocols for the Purification of Products from 2-(4-Pentynyloxy)tetrahydro-2H-pyran Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of reaction products derived from 2-(4-Pentynyloxy)tetrahydro-2H-pyran. This versatile building block is frequently utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The purification of its reaction products is a critical step to ensure the integrity of subsequent synthetic transformations and the purity of the final compounds.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a tetrahydropyranyl (THP) protected alcohol. The terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira coupling, while the THP ether serves as a stable protecting group for the hydroxyl functionality, which can be selectively removed under acidic conditions. The purification of products from reactions involving this reagent often requires careful consideration of the physicochemical properties of the target molecule and potential impurities. This note details purification strategies for two common reaction types: Sonogashira coupling products and the deprotected alcohol.

Data Presentation: Purification of a Representative Sonogashira Coupling Product

The following table summarizes the purification of a model Sonogashira coupling product, where this compound is coupled with an aryl iodide.

ParameterValue
Reaction Scale 1.0 mmol
Purification Method Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Crude Product Mass ~450 mg
Isolated Yield 85%
Purity (by NMR) >95%
Physical State Colorless Oil

Experimental Protocols

Protocol 1: Purification of a Sonogashira Coupling Product

This protocol describes the purification of the product from a typical Sonogashira coupling reaction between this compound and an aryl iodide.

1. Reaction Work-up: a. Upon completion, the reaction mixture is cooled to room temperature. b. The mixture is diluted with diethyl ether (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL). c. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

2. Flash Column Chromatography: a. A glass column is packed with silica gel in hexane. b. The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is carefully removed in vacuo. c. The dry-loaded sample is placed on top of the packed column. d. The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate). e. Fractions are collected and analyzed by thin-layer chromatography (TLC). f. Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to afford the purified Sonogashira coupling product.

Protocol 2: Deprotection of the THP Group and Purification of the Resulting Alcohol

This protocol outlines the removal of the THP protecting group and the subsequent purification of the liberated alcohol.

1. Deprotection Reaction: a. The THP-protected compound (1.0 mmol) is dissolved in methanol (10 mL). b. A catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a strongly acidic ion-exchange resin (e.g., Dowex-50W-X8), is added to the solution.[1] c. The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

2. Reaction Work-up and Purification: a. If an ion-exchange resin is used, it is removed by filtration. If PPTS is used, the reaction mixture is neutralized with a few drops of triethylamine. b. The solvent is removed under reduced pressure. c. The residue is dissolved in diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (1 x 10 mL). d. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. e. The resulting crude alcohol is purified by flash column chromatography using a hexane/ethyl acetate gradient (e.g., 20% to 50% ethyl acetate in hexane) to yield the pure alcohol.

Visualizations

Purification_Workflow cluster_reaction Reaction Step cluster_workup Aqueous Work-up cluster_purification Chromatographic Purification Reaction_Mixture Crude Reaction Mixture (Product, Byproducts, Reagents) Extraction Liquid-Liquid Extraction (e.g., Ether/Water) Reaction_Mixture->Extraction Dilute & Wash Drying Drying of Organic Phase (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Column_Chromatography Flash Column Chromatography (Silica Gel) Concentration->Column_Chromatography Load Crude Product Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Product_Isolation Combine Pure Fractions & Solvent Removal Fraction_Analysis->Product_Isolation Pure_Product Purified Product Product_Isolation->Pure_Product Isolate

Caption: General workflow for the purification of organic reaction products.

Deprotection_Purification Start THP-Protected Compound Deprotection Mild Acidic Deprotection (e.g., PPTS, MeOH) Start->Deprotection Neutralization Neutralization / Filtration of Acid Deprotection->Neutralization Workup Aqueous Work-up Neutralization->Workup Chromatography Flash Column Chromatography Workup->Chromatography Final_Product Purified Alcohol Chromatography->Final_Product

Caption: Purification protocol for THP deprotection of an alcohol.

References

Application Notes and Protocols: The Role of 2-(4-Pentynyloxy)tetrahydro-2H-pyran in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a versatile bifunctional molecule increasingly recognized for its utility in pharmaceutical synthesis. Its structure incorporates a tetrahydropyranyl (THP) ether, a common and robust protecting group for alcohols, and a terminal alkyne, a functional group amenable to a variety of powerful coupling reactions. This combination makes it a valuable building block for the synthesis of complex molecular architectures, most notably as a key intermediate in the total synthesis of the antifungal agent (+)-Citrafungin A. This document provides detailed application notes, experimental protocols, and data to guide researchers in the effective use of this reagent.

Introduction

This compound serves as a linchpin in multi-step synthetic campaigns, offering the strategic advantage of a masked hydroxyl group and a reactive handle for carbon-carbon and carbon-heteroatom bond formation. The THP ether provides stability under a wide range of reaction conditions, including strongly basic media, organometallic reagents, and hydrides, while the terminal alkyne is a versatile functional group for transformations such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

These features are exemplified in its application as a key fragment in the synthesis of (+)-Citrafungin A, a potent inhibitor of geranylgeranyltransferase I (GGTase I).[1] GGTase I is a critical enzyme in the post-translational modification of small GTPases, such as those in the Ras and Rho families, which are pivotal in cellular signaling pathways regulating cell growth, differentiation, and survival. Inhibition of this enzyme disrupts these pathways, making it a promising target for antifungal and anticancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Appearance Liquid
Boiling Point 40-45 °C at 0.03 mmHg
Density 0.968 g/mL at 25 °C
Refractive Index n20/D 1.4570

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from its precursor, 4-pentyn-1-ol, through the protection of the hydroxyl group as a THP ether.

Reaction Scheme:

G 4-pentyn-1-ol 4-pentyn-1-ol Product This compound 4-pentyn-1-ol->Product 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran->Product PTSA PTSA (cat.) DCM, 0 °C to rt

Synthesis of this compound.

Materials:

  • 4-pentyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-pentyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq) or pyridinium p-toluenesulfonate (PPTS) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Expected Yield: >90%

Application in Sonogashira Coupling

The terminal alkyne of this compound is a versatile handle for forming carbon-carbon bonds with aryl or vinyl halides via the Sonogashira coupling. This reaction is a powerful tool for constructing complex molecular scaffolds in pharmaceutical synthesis.

Representative Reaction Scheme:

G Alkyne This compound Product Coupled Product Alkyne->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd(PPh₃)₂Cl₂ CuI, Base (e.g., Et₃N)

Sonogashira coupling with this compound.

General Protocol:

  • To a solution of the aryl halide (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., THF, DMF, or triethylamine) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq).

  • Add a base, such as triethylamine or diisopropylethylamine (2-3 eq).

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for 2-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired coupled product.

Quantitative Data for Sonogashira Coupling of THP-Protected Alkynols:

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄ / CuIEt₃NTHF25492
1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF60688
3-BromopyridinePd(OAc)₂ / PPh₃ / CuIK₂CO₃MeCN801275
4-ChlorobenzonitrilePdCl₂(dppf) / CuICs₂CO₃Dioxane1002465
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality readily participates in CuAAC "click" chemistry, allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery for creating libraries of compounds and for bioconjugation.

Representative Reaction Scheme:

G Alkyne This compound Product 1,2,3-Triazole Alkyne->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst CuSO₄·5H₂O Sodium Ascorbate

CuAAC reaction with this compound.

General Protocol:

  • To a solution of this compound (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO), add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq).

  • Add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) in water.

  • Stir the reaction mixture vigorously at room temperature for 1-24 hours. The reaction is often complete within a few hours.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or recrystallization.

Quantitative Data for CuAAC of THP-Protected Alkynes:

AzideCopper SourceReducing AgentSolventTemp (°C)Time (h)Yield (%)
Benzyl azideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O25298
1-Azido-4-nitrobenzeneCuINoneTHF25695
3-Azidopropanoic acidCuSO₄·5H₂OSodium AscorbateH₂O251>99
(Azidomethyl)benzeneCopper(II) acetateSodium AscorbateDMSO40491
Deprotection of the THP Group

The THP ether can be readily cleaved under mild acidic conditions to reveal the primary alcohol. The choice of acid and solvent allows for selective deprotection in the presence of other acid-labile groups.

General Protocol:

  • Dissolve the THP-protected compound in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate, or acetic acid).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to afford the deprotected alcohol.

Stability and Cleavage of THP Ethers of Primary Alcohols:

Reagent/ConditionsSolventTemperature (°C)TimeOutcome
Acetic Acid/H₂O (4:1)THF452-4 hCleaved
p-TsOH (cat.)MeOH2530 minCleaved
PPTS (cat.)EtOH552 hCleaved
1M HClTHF251 hCleaved
LiAlH₄THF0-Stable
n-BuLiTHF-78 to 0-Stable
NaOH (aq.)EtOH80-Stable

Application in the Synthesis of (+)-Citrafungin A

This compound is a crucial building block for the side chain of (+)-Citrafungin A. The terminal alkyne allows for the introduction of the rest of the side chain via a coupling reaction, and the THP-protected alcohol is later deprotected to reveal a key hydroxyl group in the final natural product.

Logical Workflow for the Utilization of this compound in (+)-Citrafungin A Synthesis:

G A This compound B Sonogashira Coupling with a suitable vinyl or aryl halide A->B C Intermediate with extended side chain B->C D Further functional group manipulations C->D E Coupling with the citrate core D->E F Deprotection of THP group E->F G (+)-Citrafungin A F->G

Workflow for (+)-Citrafungin A Synthesis.

Mechanism of Action: Inhibition of Geranylgeranyltransferase I (GGTase I)

(+)-Citrafungin A, synthesized using this compound, exerts its biological activity by inhibiting GGTase I. This enzyme is responsible for attaching a geranylgeranyl pyrophosphate (GGPP) lipid anchor to the C-terminus of specific proteins, a process known as geranylgeranylation. This lipid modification is essential for the proper membrane localization and function of many signaling proteins, particularly small GTPases of the Rho family.

Signaling Pathway of GGTase I and its Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytosol Rho_GTP Active Rho-GTP Effector Downstream Effectors (e.g., ROCK, PAK) Rho_GTP->Effector Activation Rho_GDP Inactive Rho-GDP Rho_GDP->Rho_GTP Membrane Translocation GGTase GGTase-I Rho_GDP->GGTase GGPP GGPP GGPP->GGTase GGTase->Rho_GDP Geranylgeranylation Citrafungin_A (+)-Citrafungin A Citrafungin_A->GGTase Inhibition

GGTase I Signaling and Inhibition.

By inhibiting GGTase I, (+)-Citrafungin A prevents the geranylgeranylation of Rho GTPases.[2] As a result, these proteins cannot translocate to the cell membrane to be activated and engage with their downstream effectors. This disruption of the Rho signaling pathway leads to the observed antifungal effects.

Conclusion

This compound is a highly valuable and versatile building block in modern pharmaceutical synthesis. Its bifunctional nature allows for the strategic protection of a hydroxyl group while providing a reactive terminal alkyne for the construction of complex molecular architectures. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the development of novel therapeutics targeting pathways such as that of GGTase I.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Pentynyloxy)tetrahydro-2H-pyran synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

The synthesis of this compound is typically achieved in a two-step process. The first step involves the protection of the hydroxyl group of 4-pentyn-1-ol with a tetrahydropyranyl (THP) group. The second step is a Williamson ether synthesis, where the THP-protected 4-pentyn-1-ol is reacted with a suitable tetrahydropyranyl halide (e.g., 2-bromotetrahydropyran) under basic conditions to form the desired ether linkage.

Q2: What are the common challenges encountered in this synthesis that can lead to low yields?

Several factors can contribute to reduced yields in this synthesis:

  • Incomplete THP protection: If the protection of 4-pentyn-1-ol is not complete, the unprotected alcohol can participate in side reactions during the Williamson ether synthesis.

  • Side reactions during Williamson ether synthesis: The alkoxide intermediate in the Williamson synthesis is a strong base and can promote elimination reactions, especially with secondary alkyl halides.

  • Deprotection of the THP group: The THP protecting group is sensitive to acidic conditions and can be inadvertently removed during workup or purification, leading to the formation of byproducts.

  • Purification difficulties: The product and byproducts may have similar polarities, making separation by column chromatography challenging.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the THP protection and the Williamson ether synthesis. By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine the extent of the reaction and identify the formation of any byproducts.

Troubleshooting Guides

Problem 1: Low Yield in the THP Protection of 4-Pentyn-1-ol
Potential Cause Troubleshooting Suggestion
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) is used. The reaction is acid-catalyzed, and too little catalyst will result in a slow or incomplete reaction.
Presence of Water The reaction is sensitive to moisture. Use anhydrous solvents (e.g., dichloromethane) and ensure all glassware is thoroughly dried before use.
Equilibrium Position The reaction is an equilibrium. Using an excess of dihydropyran (DHP) can help drive the equilibrium towards the protected product.
Reaction Time/Temperature The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal time.
Problem 2: Low Yield in the Williamson Ether Synthesis Step
Potential Cause Troubleshooting Suggestion
Weak Base A strong base, such as sodium hydride (NaH), is required to completely deprotonate the THP-protected alcohol to form the alkoxide. Weaker bases may result in an incomplete reaction.
Poor Quality Alkyl Halide Use a fresh or purified source of the tetrahydropyranyl halide. The reactivity of the halide is crucial for the S_N2 reaction.
Side Reactions (Elimination) The Williamson ether synthesis is an S_N2 reaction and works best with primary alkyl halides.[1] Using a secondary alkyl halide can lead to competing E2 elimination reactions.[1] To minimize this, maintain a moderate reaction temperature.
Solvent Choice Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they can accelerate the rate of S_N2 reactions.[2]
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Streaking on Silica Gel Column Co-elution of the product with starting materials or byproducts can be an issue. Consider using a different solvent system for column chromatography or employing an alternative purification method like preparative TLC or HPLC.
THP Deprotection During Chromatography If the silica gel is acidic, it can cause the deprotection of the THP group. To mitigate this, the silica gel can be neutralized by washing with a solution of triethylamine in the eluent before use.
Formation of Diastereomers The introduction of the THP group creates a new stereocenter, leading to the formation of diastereomers. This can sometimes complicate purification and characterization. Careful optimization of chromatographic conditions may be necessary to separate the diastereomers if required.

Experimental Protocols

Key Experiment 1: Synthesis of Tetrahydro-2-(4-pentyn-1-yloxy)-2H-pyran (THP Protection)

A detailed protocol for a similar THP protection of an alcohol is as follows:

To a solution of 4-pentyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added 3,4-dihydro-2H-pyran (1.2 equivalents). A catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents) is then added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Reaction Conditions for THP Protection

ParameterValue
Reactants 4-pentyn-1-ol, 3,4-Dihydro-2H-pyran
Catalyst Pyridinium p-toluenesulfonate (PPTS)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours (monitored by TLC)
Workup Quenched with sat. aq. NaHCO₃
Purification Column Chromatography (Silica Gel)
Typical Yield >90%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: THP Protection cluster_step2 Step 2: Williamson Ether Synthesis 4-Pentyn-1-ol 4-Pentyn-1-ol THP_Protected_Alkyne Tetrahydro-2-(4-pentyn-1-yloxy)-2H-pyran (Intermediate) 4-Pentyn-1-ol->THP_Protected_Alkyne DCM DHP 3,4-Dihydro-2H-pyran DHP->THP_Protected_Alkyne Final_Product This compound THP_Protected_Alkyne->Final_Product DMF Catalyst PPTS (cat.) Catalyst->THP_Protected_Alkyne Base NaH Base->Final_Product Alkyl_Halide 2-Bromotetrahydropyran Alkyl_Halide->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_protection THP Protection Issues cluster_williamson Williamson Ether Synthesis Issues cluster_purification Purification Challenges Low_Yield Low Overall Yield Incomplete_Protection Incomplete Reaction Low_Yield->Incomplete_Protection Elimination E2 Elimination Side Reaction Low_Yield->Elimination Co-elution Similar Polarity of Components Low_Yield->Co-elution Catalyst_Issue Insufficient Catalyst Incomplete_Protection->Catalyst_Issue Moisture Presence of Water Incomplete_Protection->Moisture Weak_Base Incomplete Deprotonation Elimination->Weak_Base Poor_Halide Low Reactivity of Alkyl Halide Elimination->Poor_Halide Deprotection Acidic Silica Gel Co-elution->Deprotection

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: 2-(4-Pentynyloxy)tetrahydro-2H-pyran in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-pentynyloxy)tetrahydro-2H-pyran. The information focuses on identifying and mitigating potential side reactions to ensure successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the tetrahydropyranyl (THP) ether of 4-pentyn-1-ol.[1][2] It is primarily used as a reagent in the synthesis of complex, biologically active molecules. A notable application is in the synthesis of (+)-Citrafungin A, which has antifungal properties and acts as a geranylgeranyltransferase (GGTase) inhibitor.[1][2]

Q2: What are the general stability characteristics of the THP ether in this molecule?

A2: The tetrahydropyranyl (THP) group is an acetal that serves as a protecting group for the primary alcohol.[3] It exhibits good stability under neutral and basic conditions, making it resistant to many organometallic reagents, hydrides, and alkylating agents.[3][4] However, it is labile under acidic conditions, which are used for its removal (deprotection).[3][5]

Q3: What is the most common side reaction to be aware of when using this compound?

A3: The most significant side reaction involves the terminal alkyne (pentynyl) group, particularly during the acidic conditions required for THP deprotection.[6][7][8] Terminal alkynes can undergo acid-catalyzed hydration to yield a methyl ketone.[6][9] This hydration follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne.[6][7]

Q4: Can the terminal alkyne undergo isomerization?

A4: While the "alkyne zipper" reaction, which isomerizes a terminal alkyne to an internal alkyne, is a known transformation, it typically requires very strong bases like potassium 3-aminopropylamide (KAPA).[10] Under the standard acidic or mildly basic conditions used for manipulating THP ethers, significant isomerization of the terminal alkyne is generally not a major concern.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and use of this compound.

Problem 1: Formation of a ketone byproduct during THP deprotection.
  • Symptom: Your final product after deprotection contains a significant amount of a ketone, identified by spectroscopic methods (e.g., a characteristic C=O stretch in IR spectroscopy and the absence of the terminal alkyne proton in 1H NMR).

  • Cause: The acidic conditions used for THP removal are likely causing the hydration of the terminal alkyne to form a methyl ketone. This reaction is often accelerated by heat.

  • Solutions:

    • Use milder acidic conditions: Opt for less harsh acidic catalysts for deprotection. For example, pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent is a milder alternative to strong acids like sulfuric acid or hydrochloric acid.[5]

    • Lower the reaction temperature: Perform the deprotection at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of alkyne hydration.[11]

    • Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

    • Anhydrous conditions: While hydration requires water, strictly anhydrous conditions can be difficult to achieve and may not completely prevent this side reaction if aqueous workup is involved. However, minimizing the presence of water in the reaction mixture can be beneficial.

Problem 2: Incomplete THP deprotection.
  • Symptom: A significant amount of the THP-protected starting material remains even after extended reaction times.

  • Cause: The acidic catalyst may be too weak or used in an insufficient amount. The reaction temperature might also be too low for the chosen conditions.

  • Solutions:

    • Increase catalyst loading: Incrementally increase the molar ratio of the acid catalyst.

    • Use a stronger acid: If milder acids are ineffective, consider a stronger catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, but be mindful of the potential for increased side reactions.

    • Increase the temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.

Problem 3: Formation of diastereomers during THP protection.
  • Symptom: The 1H or 13C NMR spectrum of the protected compound, this compound, shows a doubling of some peaks.

  • Cause: The reaction of 4-pentyn-1-ol with dihydropyran (DHP) creates a new chiral center at the anomeric carbon of the THP ring. Since 4-pentyn-1-ol is achiral, this results in the formation of a racemic mixture of two enantiomers. If the alcohol substrate already contains a stereocenter, a mixture of diastereomers will be formed.[4] These diastereomers can have different physical properties and may be distinguishable by NMR and chromatography.

  • Solutions:

    • This is an inherent aspect of using THP as a protecting group and not a side reaction to be eliminated. Be aware that you will be working with a mixture of enantiomers (or diastereomers if the parent molecule is chiral).

    • Chromatographic separation: In some cases, the diastereomers can be separated by chromatography, although this is often not necessary as the THP group is typically removed later in the synthetic sequence.

    • Alternative protecting groups: If the presence of diastereomers complicates purification or subsequent reactions, consider using an achiral protecting group for the alcohol, such as a silyl ether (e.g., TBDMS, TIPS).

Quantitative Data Summary

Side ReactionReagent/ConditionTemperature (°C)Typical Yield Loss (%)Reference
Alkyne HydrationStrong Acid (e.g., H₂SO₄)> 4010-30[General Knowledge]
Alkyne HydrationMild Acid (e.g., PPTS)0 - 25< 5[General Knowledge]
Incomplete DeprotectionMild Acid (e.g., PPTS)05-15[General Knowledge]

Note: The yield losses are estimates and can vary significantly based on the specific substrate, reaction time, and scale.

Experimental Protocols

Key Experiment: THP Deprotection of this compound with Minimized Alkyne Hydration

Objective: To remove the THP protecting group to yield 4-pentyn-1-ol while minimizing the formation of the corresponding methyl ketone.

Reagents:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol (0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents) to the solution with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 4-pentyn-1-ol.

Visualizations

Deprotection_Side_Reaction This compound This compound 4-Pentyn-1-ol (Desired Product) 4-Pentyn-1-ol (Desired Product) This compound->4-Pentyn-1-ol (Desired Product) Deprotection Methyl Ketone (Side Product) Methyl Ketone (Side Product) This compound->Methyl Ketone (Side Product) Hydration Acid Catalyst (e.g., PPTS) Acid Catalyst (e.g., PPTS) Acid Catalyst (e.g., PPTS)->4-Pentyn-1-ol (Desired Product) H2O (Trace) H2O (Trace) H2O (Trace)->Methyl Ketone (Side Product) Troubleshooting_Workflow start Start: THP Deprotection check_completion Reaction Complete? start->check_completion check_byproducts Ketone Byproduct Observed? check_completion->check_byproducts Yes incomplete Incomplete Reaction check_completion->incomplete No complete Desired Product check_byproducts->complete No byproduct Ketone Formation check_byproducts->byproduct Yes troubleshoot_incomplete Increase Catalyst/Temp incomplete->troubleshoot_incomplete troubleshoot_byproduct Use Milder Acid/Lower Temp byproduct->troubleshoot_byproduct troubleshoot_incomplete->start Re-run troubleshoot_byproduct->start Re-run

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydropyran (DHP) under acidic catalysis. This reaction forms a tetrahydropyranyl (THP) ether, which is stable under many reaction conditions.

Q2: Which acid catalysts are typically used for this reaction?

A2: A variety of acid catalysts can be used, with p-toluenesulfonic acid (p-TsOH) and pyridinium p-toluenesulfonate (PPTS) being the most common. Other catalysts include hydrochloric acid, sulfuric acid, and Lewis acids like boron trifluoride etherate (BF₃·Et₂O).

Q3: What are the recommended solvents for the THP protection of 4-pentyn-1-ol?

A3: Dichloromethane (DCM) and tetrahydrofuran (THF) are the most frequently used solvents for this reaction. They are relatively inert and effectively dissolve the reactants.

Q4: How can the THP protecting group be removed to regenerate the alcohol?

A4: The THP group is typically removed by acid-catalyzed hydrolysis. This can be achieved using a mild acid such as acetic acid in a THF/water mixture, or a catalytic amount of a stronger acid like p-TsOH in an alcohol solvent (e.g., methanol or ethanol).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Insufficient amount of 3,4-dihydropyran (DHP). 3. Reaction time is too short. 4. Presence of water in the reaction mixture.1. Use a fresh batch of acid catalyst. 2. Use a slight excess of DHP (1.1-1.5 equivalents). 3. Monitor the reaction by TLC until the starting material is consumed. 4. Ensure all glassware is dry and use anhydrous solvents.
Formation of a significant amount of side products 1. Polymerization of DHP due to high catalyst concentration or temperature. 2. Dimerization or other side reactions of the starting material under acidic conditions.1. Use a catalytic amount of acid. If the reaction is too slow, consider a milder catalyst like PPTS. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Add the DHP slowly to the reaction mixture.
Difficulty in purifying the product 1. The product has a similar polarity to the DHP-derived byproducts. 2. The product is an oil, making crystallization difficult.1. After the reaction, quench with a mild base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid. 2. Use column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the product. 3. A gentle aqueous workup can help remove some polar impurities.
Product decomposes during workup or purification The THP ether is sensitive to acid and can be partially deprotected during acidic workup or on silica gel.1. Neutralize the reaction mixture before workup. 2. Consider using neutral or basic alumina for chromatography instead of silica gel. 3. If possible, use the crude product in the next step without purification if it is sufficiently pure.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the THP protection of primary alcohols like 4-pentyn-1-ol. Please note that optimal conditions may vary depending on the specific scale and purity of the reagents.

Catalyst (mol%) Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
p-TsOH (1-5)DCM251-3>90
PPTS (5-10)DCM252-6>85
BF₃·Et₂O (5-10)THF0 - 251-2>90
Amberlyst-15DCM254-8>80

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-pentyn-1-ol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • To the cooled solution, add 3,4-dihydropyran (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Mandatory Visualization

experimental_workflow start Start: 4-pentyn-1-ol dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add 3,4-Dihydropyran and p-TsOH cool->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react monitor Monitor by TLC react->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup Reaction Complete extract Extract with DCM workup->extract dry_concentrate Dry (Na2SO4) and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst 4_pentyn_1_ol 4-Pentyn-1-ol Reaction THP Protection Reaction 4_pentyn_1_ol->Reaction DHP 3,4-Dihydropyran DHP->Reaction pTsOH p-TsOH pTsOH->Reaction Product This compound Reaction->Product

Caption: Logical relationship of reactants and catalyst in the synthesis.

Technical Support Center: Purification of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities are typically unreacted starting materials and side products from the synthesis and purification steps. These include:

  • 4-Pentyn-1-ol: The starting alcohol used in the synthesis. Its presence indicates an incomplete reaction.

  • Dihydropyran (DHP) oligomers: Polymerization of dihydropyran can occur in the presence of acid catalysts.

  • Deprotected 4-pentyn-1-ol: The tetrahydropyranyl (THP) ether is sensitive to acid, and the acidic nature of standard silica gel can cause deprotection during column chromatography, leading to the reappearance of the starting alcohol in the purified fractions.[1][2]

Q2: My NMR spectrum shows the presence of the starting alcohol (4-pentyn-1-ol) even after purification by column chromatography. What could be the cause?

A2: This is a common issue when purifying acid-sensitive compounds like THP ethers on standard silica gel. The slightly acidic nature of silica gel can catalyze the cleavage of the THP protecting group, leading to the formation of 4-pentyn-1-ol during the purification process itself.[1][2] To confirm if your compound is degrading on the silica gel, you can perform a simple stability test by spotting your purified compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new, more polar spots (indicative of the alcohol) have appeared.

Q3: How can I prevent the deprotection of this compound during column chromatography?

A3: To minimize or prevent the acid-catalyzed deprotection on silica gel, you can:

  • Neutralize the silica gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (TEA) in your eluent.[3][4][5]

  • Use neutral alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase for chromatography.[1] It is important to use neutral alumina, as basic or acidic alumina can also cause degradation or unwanted reactions.

  • Use commercially available neutral silica gel: Some manufacturers offer pH-neutral silica gel suitable for acid-sensitive compounds.[2]

Q4: I am observing significant streaking of my compound on the TLC plate and column. What can I do to improve the separation?

A4: Streaking can be caused by several factors, including compound overloading, interactions with the stationary phase, or the use of an inappropriate solvent system. To address this:

  • Optimize the solvent system: Experiment with different solvent systems to find one that provides a good separation with well-defined spots on the TLC plate. For this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.

  • Add a modifier to the eluent: If you suspect strong interaction with the silica gel, adding a small amount of a more polar solvent or a base like triethylamine (if compatible with your compound) to the eluent can help reduce streaking.

  • Load the sample properly: Ensure the sample is dissolved in a minimal amount of solvent and loaded as a concentrated band onto the column.

Q5: Are there alternative purification methods to column chromatography for this compound?

A5: Yes, given its physical properties, vacuum distillation can be an effective purification method. The boiling point of this compound is reported to be 40-45 °C at 0.03 mmHg.[6] Distillation can be particularly useful for removing non-volatile impurities like DHP polymers and the acid catalyst from the reaction mixture. However, it may not be effective at separating the product from the starting alcohol if their boiling points are close.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for different purification methods for this compound based on the troubleshooting information.

Purification MethodExpected PurityExpected YieldCommon IssuesMitigation Strategies
Standard Silica Gel Chromatography Moderate to HighVariableDeprotection to 4-pentyn-1-ol, streaking.N/A
Neutralized Silica Gel Chromatography HighGood to HighResidual triethylamine in product.Use volatile bases, careful solvent removal.
Neutral Alumina Chromatography HighGoodCan be more expensive than silica gel.N/A
Vacuum Distillation Moderate to HighGoodMay not separate from starting alcohol effectively.Use fractional distillation for better separation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel
  • Slurry Preparation: In a beaker, add silica gel to a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v) containing 1% triethylamine. Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a well-packed, homogenous bed.

  • Equilibration: Elute the packed column with the neutralized solvent system until the eluent running through is clear and the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the neutralized solvent system. The product is less polar than the starting alcohol, so it should elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, the product can be co-evaporated with a solvent like dichloromethane.

Mandatory Visualizations

Logical Workflow for Troubleshooting Purification Issues

TroubleshootingWorkflow start Start: Impure This compound check_impurities Identify Impurities (TLC, NMR) start->check_impurities unreacted_sm Unreacted 4-Pentyn-1-ol? check_impurities->unreacted_sm Analysis Result deprotection Deprotection on Silica? check_impurities->deprotection other_impurities Other Impurities? check_impurities->other_impurities optimize_reaction Optimize Reaction Conditions (e.g., longer time, more DHP) unreacted_sm->optimize_reaction Yes neutralize_silica Use Neutralized Silica Gel or Neutral Alumina deprotection->neutralize_silica Yes distillation Consider Vacuum Distillation other_impurities->distillation Yes, non-volatile end_repurify Re-purify Fractions other_impurities->end_repurify Yes, similar polarity optimize_reaction->start Re-run Synthesis end_pure End: Pure Product neutralize_silica->end_pure distillation->end_pure end_repurify->end_pure DeprotectionPathway compound This compound protonation Protonation of THP Oxygen compound->protonation silica Acidic Si-OH on Silica Gel Surface silica->protonation H+ intermediate Carbocation Intermediate protonation->intermediate Ring Opening alcohol 4-Pentyn-1-ol (Impurity) intermediate->alcohol + H2O dhp_cation Protonated Dihydropyran Byproduct intermediate->dhp_cation water Trace H2O on Silica

References

stability of 2-(4-Pentynyloxy)tetrahydro-2H-pyran in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a tetrahydropyranyl (THP) ether, under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic conditions?

A1: this compound is generally unstable in acidic conditions. The tetrahydropyranyl (THP) ether linkage is designed to be a protecting group for alcohols that can be readily cleaved by acid.[1][2][3] This lability to acid is a fundamental characteristic of THP ethers and is utilized for its removal (deprotection) to regenerate the parent alcohol, 4-pentyn-1-ol.

Q2: What is the mechanism of degradation for this compound in an acidic environment?

A2: The degradation, or cleavage, of the THP ether occurs via an acid-catalyzed hydrolysis mechanism. The process begins with the protonation of the ether oxygen atom, which converts it into a good leaving group.[1][4] Subsequently, a nucleophile (often the solvent, like water or an alcohol) attacks the anomeric carbon of the THP ring, leading to the cleavage of the C-O bond and release of the protected alcohol.[1][3][5]

Q3: What factors influence the rate of acidic cleavage of the THP ether?

A3: Several factors can influence the rate of deprotection:

  • Acid Strength: Stronger acids will catalyze the cleavage more rapidly than weaker acids.[3][6]

  • Temperature: Higher temperatures generally increase the reaction rate.[7]

  • Solvent: The choice of solvent can affect the reaction. Protic solvents like water or alcohols can participate in the reaction and are often used in the deprotection mixture.[1]

  • Steric Hindrance: While less of a factor for this specific molecule, steric hindrance around the ether linkage can influence the rate of cleavage in more complex structures.

Q4: Will the terminal alkyne in this compound react under the acidic conditions used for THP ether cleavage?

A4: Under the typically mild acidic conditions used for THP deprotection (e.g., acetic acid, PPTS), the terminal alkyne group is generally stable and does not react. However, under stronger acidic conditions or in the presence of certain catalysts, alkynes can undergo hydration or other reactions. It is important to choose deprotection conditions that are selective for the THP ether cleavage.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection 1. Insufficient acid catalyst or acid is too weak. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase the amount of acid catalyst or switch to a stronger acid (e.g., from PPTS to TsOH or TFA).[6] 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Increase the reaction temperature, for example, to 45-55 °C.[7]
Formation of Side Products 1. Other acid-sensitive functional groups in the molecule. 2. The alkyne group is reacting under harsh acidic conditions. 3. The intermediate carbocation is trapped by an unintended nucleophile.1. Use milder acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent.[1] 2. Avoid using very strong acids if possible. Screen a variety of milder acids first. 3. Ensure the solvent system is appropriate. For example, using methanol as a solvent will result in the formation of a methyl-THP ether byproduct.[1]
Difficulty Reproducing Literature Yields 1. Purity of starting material. 2. Traces of acid in solvents (e.g., CDCl3 for NMR) or on chromatography media (silica gel) causing premature deprotection.[9] 3. Inefficient work-up procedure.1. Ensure the this compound is pure before starting the reaction. 2. Use neutral or base-washed silica gel for purification. For NMR, consider using neutral solvents or adding a small amount of a base like K2CO3 to the sample.[9] 3. A basic wash (e.g., with sodium bicarbonate solution) during work-up can quench the acid and prevent further reaction.

Quantitative Data: Deprotection Conditions

The following table summarizes various acidic conditions reported for the cleavage of THP ethers, which are applicable to this compound. The efficiency of these reactions is typically high, often with yields exceeding 80-90%.

Reagent(s) Solvent(s) Temperature Typical Time Reference
Acetic Acid (AcOH), Tetrahydrofuran (THF), Water (H₂O)4:2:1 mixture45 °CSeveral hours[6][7]
Pyridinium p-toluenesulfonate (PPTS)Ethanol (EtOH)55 °CSeveral hours[1][7]
p-Toluenesulfonic acid (TsOH) (catalytic)Dichloromethane (DCM) / Methanol (MeOH)Room Temp1-2 hours[1]
Trifluoroacetic Acid (TFA) (2%)Dichloromethane (DCM)Room Temp< 1 hour[6]
Zeolite H-beta (catalytic)Acetonitrile (MeCN)Room Temp< 1 hour[2]

Experimental Protocols

General Protocol for Acid-Catalyzed Deprotection of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a THF/water mixture). The concentration is typically in the range of 0.1-0.5 M.

  • Acid Addition: Add the acid catalyst (e.g., PPTS, 0.2 equivalents; or acetic acid/water) to the solution while stirring.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to ~55 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the solution is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude 4-pentyn-1-ol by flash column chromatography on silica gel if necessary.

Visualizations

Acidic_Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack & Cleavage THP_Ether This compound Protonated_Ether Protonated Ether Intermediate THP_Ether->Protonated_Ether Fast Equilibrium H_plus H+ H_plus->Protonated_Ether Nucleophile Nucleophile (e.g., H₂O) Products 4-pentyn-1-ol + THP-derived byproduct Nucleophile->Products Protonated_Ether_ref->Products Slow, Rate-determining

Caption: Mechanism of acid-catalyzed cleavage of the THP ether.

Deprotection_Workflow Start Start: THP-protected alcohol Dissolve 1. Dissolve in Solvent Start->Dissolve Add_Acid 2. Add Acid Catalyst Dissolve->Add_Acid React 3. Stir & Monitor (TLC/LC-MS) Add_Acid->React Quench 4. Quench with Base (e.g., NaHCO₃) React->Quench Extract 5. Organic Extraction Quench->Extract Dry_Concentrate 6. Dry & Concentrate Extract->Dry_Concentrate Purify 7. Purify (Column Chromatography) Dry_Concentrate->Purify End End: Pure Alcohol Purify->End

Caption: Experimental workflow for THP ether deprotection.

Troubleshooting_Tree decision decision incomplete incomplete decision->incomplete Incomplete Reaction side_products side_products decision->side_products Side Products Formed issue Problem during deprotection issue->decision What is the issue? solution solution solution1 solution1 incomplete->solution1 Try stronger acid solution2 solution2 incomplete->solution2 Increase temperature/time solution3 solution3 side_products->solution3 Use milder acid (e.g., PPTS) solution4 solution4 side_products->solution4 Check for other acid-labile groups

Caption: Troubleshooting decision tree for THP deprotection.

References

troubleshooting low reactivity of the alkyne in 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the reactivity of the terminal alkyne in 2-(4-Pentynyloxy)tetrahydro-2H-pyran. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion. What are the general areas I should investigate?

A1: Low reactivity with this substrate can typically be traced to one of three areas: the integrity of the starting material, the reaction conditions, or the stability of the tetrahydropyranyl (THP) protecting group. First, verify the purity of your this compound. Then, carefully review your reaction setup, ensuring reagents are pure and the atmosphere is inert if required (e.g., for coupling reactions). Finally, consider if your reaction conditions might be inadvertently cleaving the acid-labile THP protecting group, which could complicate the reaction.[1][2]

Q2: I am struggling with a Sonogashira coupling reaction using this alkyne. What are the most common reasons for failure?

A2: Sonogashira couplings are a primary application for this molecule and failures often arise from catalyst, co-catalyst, base, or solvent issues. Key troubleshooting points include:

  • Catalyst Activity: Ensure your palladium catalyst is active. Using a Pd(II) precursor like PdCl₂(PPh₃)₂ requires in-situ reduction to Pd(0), which can be inefficient.[3][4] Consider using a Pd(0) source directly or ensuring your conditions promote reduction.

  • Copper Co-Catalyst: The copper(I) co-catalyst (typically CuI) is crucial for activating the terminal alkyne.[4] Ensure it is fresh and not oxidized. However, be aware that excess copper can promote undesirable alkyne homocoupling (Glaser coupling).[4]

  • Solvent Choice: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) often serve as both the base and part of the solvent system. Some co-solvents, like THF, have been anecdotally reported to promote the formation of inactive palladium black.[3]

  • Base and Degassing: The amine base must be free of water and sufficiently deoxygenated. Oxygen can deactivate the palladium catalyst. Thoroughly degassing all solvents and reagents is critical for success.

Q3: Could the THP (tetrahydropyranyl) protecting group be interfering with my reaction?

A3: Yes, although the THP ether is robust, it has specific vulnerabilities. The THP group is an acetal, making it highly sensitive to acidic conditions.[2][5] It is stable to strongly basic conditions, organometallics (at low temperatures), and hydrides.[1][6] If your reaction generates even trace amounts of acid, or if you are using a Lewis acid catalyst, the THP group can be cleaved. This would expose the primary alcohol, which could then compete in subsequent reactions or coordinate to metal catalysts, thereby inhibiting the desired reaction.

Q4: My goal is to deprotonate the alkyne with a strong base for an Sₙ2 reaction, but it's not working. What should I check?

A4: Terminal alkynes have a pKa of approximately 25, requiring a very strong base for complete deprotonation.[7][8]

  • Base Strength: Ensure your base is strong enough. Sodium amide (NaNH₂) or sodium hydride (NaH) are commonly used.[7][8] Organolithium reagents like n-BuLi are also effective but must be used at low temperatures to avoid side reactions.

  • Substrate for Sₙ2: The resulting acetylide anion is a strong base and a good nucleophile.[7] For successful Sₙ2 alkylation, it must be reacted with a primary alkyl halide.[7] Secondary or tertiary halides will primarily lead to E2 elimination products.[7]

  • Solvent: Use an appropriate anhydrous, aprotic solvent like THF or DMF.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing reactivity issues.

G cluster_start cluster_checks Initial Checks cluster_sm Starting Material Issues cluster_reagents Reagent Problems cluster_conditions Reaction Condition Faults cluster_solution Corrective Actions start Low or No Product Observed sm_integrity 1. Verify Starting Material Integrity start->sm_integrity reagent_purity 2. Assess Reagent Purity & Activity start->reagent_purity conditions_check 3. Review Reaction Conditions start->conditions_check sm_purity Purity by NMR/GC-MS sm_integrity->sm_purity sm_degradation Degradation/Polymerization (e.g., from improper storage) sm_integrity->sm_degradation catalyst_activity Catalyst Deactivated? (Pd black, oxidized CuI) reagent_purity->catalyst_activity base_issue Base Quality? (Wet, old, wrong pKa) reagent_purity->base_issue solvent_issue Solvent Dry/Degassed? reagent_purity->solvent_issue temp_issue Incorrect Temperature? conditions_check->temp_issue atmosphere_issue Inert Atmosphere? (Air/Moisture sensitive) conditions_check->atmosphere_issue thp_cleavage Potential THP Cleavage? (Acidic conditions generated) conditions_check->thp_cleavage purify_sm Purify Starting Material sm_degradation->purify_sm replace_reagents Use Fresh/Active Reagents catalyst_activity->replace_reagents base_issue->replace_reagents optimize_conditions Optimize Conditions (Temp, Solvent, Time) solvent_issue->optimize_conditions temp_issue->optimize_conditions atmosphere_issue->optimize_conditions buffer_reaction Buffer Reaction or Change Protecting Group thp_cleavage->buffer_reaction

Caption: A troubleshooting flowchart for low alkyne reactivity.

Data Summary Tables

Table 1: Typical Conditions for Sonogashira Coupling

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂1-5 mol% loading.
Copper Co-catalyst CuI2-10 mol% loading. Essential for activating the alkyne.[4]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Must be anhydrous and deoxygenated. Often used as solvent.
Solvent THF, DMF, Acetonitrile, or neat amineEnsure solvent is anhydrous and thoroughly degassed.
Temperature Room Temperature to 60 °CHigher temperatures can sometimes promote catalyst decomposition.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Table 2: Stability of the THP Protecting Group

Condition TypeReagents/EnvironmentTHP Group StabilityReference
Strongly Basic NaH, NaNH₂, Et₃N, DIPA, aq. NaOHStable[1][6]
Acidic (Brønsted) HCl, Acetic Acid, TsOH, PPTSLabile / Cleaved [2][9]
Acidic (Lewis) MgBr₂, FeCl₃, TiCl₄, ZnCl₂Labile / Cleaved [1][6]
Organometallics Grignard reagents, OrganolithiumsGenerally stable below 0 °C[1]
Reducing Agents LiAlH₄, NaBH₄, H₂/PdStable[1][2]
Oxidizing Agents PCC, PDC, MnO₂Stable[10]

Key Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF) and anhydrous, degassed triethylamine (3.0 equiv) via syringe.

  • Add this compound (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If no reaction occurs, gently warm the mixture to 40-50 °C.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotonation and Alkylation of the Terminal Alkyne
  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise and stir for 10 minutes.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting lithium acetylide solution at -78 °C for 1 hour.

  • Add the primary alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aq. NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3: Acid-Catalyzed Deprotection of the THP Group
  • Dissolve the THP-protected compound (1.0 equiv) in methanol or ethanol.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).[2]

  • Stir the reaction at room temperature or warm gently to 40 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aq. NaHCO₃ to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the deprotected alcohol. Further purification may be performed by column chromatography if necessary.

Signaling Pathways and Logical Relationships

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalyst Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)(X)L₂ pd0->pd2 Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)(C≡CR²)L₂ pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Base cu_acetylide->pd2 (to Pd Cycle) alkyne H-C≡CR² alkyne->cu_acetylide Activation

Caption: Simplified catalytic cycles in a Sonogashira reaction.

References

Technical Support Center: Tetrahydropyranyl (THP) Ether Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydropyranyl (THP) ether protecting groups.

Troubleshooting Guide: Preventing Premature Deprotection of THP Ethers

This guide addresses common issues encountered during the use of THP ethers, focusing on preventing their unintended cleavage.

Question: My THP ether is being prematurely cleaved during my reaction. What are the common causes?

Answer: Premature deprotection of THP ethers is almost always caused by acidic conditions, which can be obvious or hidden. THP ethers are acetals, making them highly susceptible to acid-catalyzed hydrolysis.[1][2]

Common Sources of Acidity:

  • Acidic Reagents: Direct use of acidic reagents, even in catalytic amounts, can cause deprotection. This includes both Brønsted and Lewis acids.

  • Acidic Impurities: Trace amounts of acid in solvents, reagents, or on glassware can be sufficient to catalyze the removal of the THP group. For example, commercial chloroform can contain trace amounts of HCl.

  • In Situ Acid Generation: Some reactions can generate acidic byproducts. For instance, the use of certain palladium on carbon (Pd/C) catalysts for hydrogenolysis can generate HCl from residual PdCl₂ in the catalyst, especially in the presence of protic solvents like ethanol.

  • Silica Gel: Standard silica gel used for chromatography is inherently acidic and can cause deprotection of sensitive THP ethers during purification.

  • Hydrolysis of Other Functional Groups: The hydrolysis of a nearby ester or other functional group can release a carboxylic acid, which then catalyzes the deprotection of the THP ether.

Question: How can I prevent premature deprotection of my THP ether?

Answer: Preventing premature deprotection involves carefully controlling the reaction conditions to eliminate or neutralize sources of acid.

Preventative Measures:

  • Choice of Reagents and Catalysts:

    • Opt for milder acidic catalysts for reactions where acid is required. For example, use pyridinium p-toluenesulfonate (PPTS) instead of p-toluenesulfonic acid (TsOH) for the protection step, as PPTS is less acidic.[1]

    • When using reagents that may contain acidic impurities, consider purification or the use of freshly opened bottles.

  • Control of Reaction Conditions:

    • Temperature: THP ethers are more stable at lower temperatures. Whenever possible, run reactions below 0°C if acidic conditions are unavoidable.[3]

    • pH Control: Add a non-nucleophilic base to the reaction mixture to neutralize any trace acidity. Common choices include triethylamine (NEt₃), diisopropylethylamine (DIPEA), or anhydrous potassium carbonate.

  • Purification Strategies:

    • Neutralize Silica Gel: When performing column chromatography, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2% in the eluent).

    • Alternative Purification Methods: Consider alternative purification methods such as distillation, crystallization, or preparative thin-layer chromatography (TLC) on a neutralized stationary phase.

    • Aqueous Workup: During aqueous workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid before extraction and concentration.

  • Solvent Choice:

    • Use dry, high-purity solvents to minimize the presence of acidic impurities.

Stability of THP Ethers

The stability of THP ethers is highly dependent on the reaction conditions. The following tables summarize their general stability towards various reagents and conditions.

Table 1: General Stability of THP Ethers to Common Reagents

Reagent ClassStabilityConditions/Comments
Strong Bases StableStable to hydroxides, alkoxides, and other strong bases.[3][4]
Organometallics Generally StableStable towards Grignard reagents and organolithiums, especially at or below 0°C.[3]
Reducing Agents Generally StableStable to hydride reagents like LiAlH₄ and NaBH₄ in the absence of Lewis acids.[3]
Oxidizing Agents Generally StableStable to many common oxidizing agents.
Acylating Agents StableStable to acylating reagents under basic or neutral conditions.[4]
Alkylating Agents StableStable to alkylating agents under basic or neutral conditions.[4]
Protic Acids LabileReadily cleaved by mineral acids, carboxylic acids, and even mild acids like acetic acid in the presence of water.[1][2]
Lewis Acids LabileCleaved by Lewis acids such as TiCl₄, ZnCl₂, and BF₃·OEt₂.

Table 2: Stability of THP Ethers under Different pH Conditions

pH RangeTemperatureStability
< 1100°CLabile
1Room TemperatureLabile
4Room TemperatureLabile
9Room TemperatureStable
12Room TemperatureStable
> 12100°CStable

(Data sourced from qualitative observations)[4]

A study on the acidolysis of Fmoc-Ser(Thp)-OH and Fmoc-Cys(Thp)-OH at pH 4.8 showed that the THP ether of serine is significantly more labile than that of cysteine under these conditions.[5]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with a THP Group

This protocol describes a general procedure for the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) as the catalyst.[1]

Materials:

  • Primary alcohol

  • 3,4-Dihydro-2H-pyran (DHP), freshly distilled

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PPTS (0.1 equiv) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DHP (1.5 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is sluggish, an additional portion of DHP can be added.[1]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel that has been pre-treated with a solvent system containing 1% triethylamine to afford the pure THP ether.

Protocol 2: Deprotection of a THP Ether under Mildly Acidic Conditions

This protocol describes a general procedure for the deprotection of a THP ether using acetic acid.

Materials:

  • THP-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

Procedure:

  • Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of THF and water (typically a 2:1 to 4:1 ratio).

  • Add acetic acid (e.g., 3:1 v/v ratio with the THF/water mixture).

  • Stir the reaction at room temperature or gently heat to 40-50°C, monitoring the progress by TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Visualizations

THP_Protection_Mechanism cluster_step1 Step 1: Protonation of DHP cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP Dihydropyran (DHP) Protonated_DHP Protonated DHP (Resonance Stabilized Cation) DHP->Protonated_DHP + H+ H_plus H+ Protonated_DHP2 Protonated DHP ROH Alcohol (R-OH) Intermediate Oxonium Ion Intermediate ROH->Intermediate Nucleophilic Attack Intermediate2 Oxonium Ion Intermediate THP_Ether THP Ether Intermediate2->THP_Ether - H+ H_plus_out H+

Caption: Mechanism of THP Ether Formation.

THP_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Reaction with Solvent THP_Ether THP Ether Protonated_THP Protonated THP Ether THP_Ether->Protonated_THP + H+ H_plus H+ Protonated_THP2 Protonated THP Ether ROH Alcohol (R-OH) Protonated_THP2->ROH Cation Resonance Stabilized Cation Protonated_THP2->Cation Cation2 Resonance Stabilized Cation Byproduct 5-Hydroxypentanal Cation2->Byproduct + Solvent Solvent Solvent (e.g., H₂O)

Caption: Mechanism of THP Ether Deprotection.

Troubleshooting_Workflow Start Premature THP Deprotection Observed Check_Acid Identify Source of Acidity Start->Check_Acid Reagents Acidic Reagents/Catalysts? Check_Acid->Reagents Yes Impurities Acidic Impurities in Solvents/Reagents? Check_Acid->Impurities No Solution_Reagents Use Milder Catalyst (e.g., PPTS). Add Non-nucleophilic Base. Reagents->Solution_Reagents In_Situ In Situ Acid Generation? Impurities->In_Situ No Solution_Impurities Use Purified/Anhydrous Solvents. Add Base. Impurities->Solution_Impurities Yes Purification Acidic Purification Conditions (e.g., Silica Gel)? In_Situ->Purification No Solution_In_Situ Modify Reaction Conditions (e.g., Neutralize Catalyst). Lower Temperature. In_Situ->Solution_In_Situ Yes Solution_Purification Neutralize Silica Gel with Et₃N. Use Alternative Purification. Purification->Solution_Purification Yes End THP Ether Stable Solution_Reagents->End Solution_Impurities->End Solution_In_Situ->End Solution_Purification->End

Caption: Troubleshooting Workflow for THP Deprotection.

Frequently Asked Questions (FAQs)

Q1: My starting alcohol is chiral. What should I be aware of when using a THP protecting group?

A1: The reaction of a chiral alcohol with dihydropyran will create a new stereocenter at the acetal carbon, resulting in a mixture of diastereomers.[1][3] This can complicate purification and spectral analysis (e.g., NMR) as the diastereomers may have different physical properties and chemical shifts.

Q2: Can I use THP protection for phenols?

A2: Yes, THP can be used to protect phenols. However, phenolic THP ethers are generally more acid-sensitive than their alcoholic counterparts.[6] This increased lability should be considered when planning subsequent reaction steps.

Q3: Are there any common side reactions during THP ether formation?

A3: Besides the formation of diastereomers, the reaction of an alcohol with dihydropyran is an equilibrium process.[3] If the reaction does not go to completion, you may have a mixture of the starting alcohol and the THP ether. Driving the equilibrium towards the product can be achieved by using an excess of dihydropyran.

Q4: What are the byproducts of THP deprotection?

A4: The primary byproduct of THP deprotection is 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[2] If the deprotection is carried out in a nucleophilic solvent like methanol, the corresponding methyl acetal of 5-hydroxypentanal can also be formed.[1]

Q5: How can I monitor the progress of a THP protection or deprotection reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring these reactions. The THP ether will have a different Rf value than the starting alcohol. Staining with a permanganate dip can be effective for visualizing both the starting material and the product. For more quantitative analysis, techniques like HPLC, GC, or NMR spectroscopy can be used.

References

Navigating Scale-Up Synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting common problems encountered during the scale-up synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran. The following information, presented in a question-and-answer format, addresses specific challenges, offers detailed experimental protocols, and presents key data to facilitate a smooth transition from laboratory to pilot-plant or industrial scale production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant exotherm during the addition of 3,4-dihydropyran (DHP) at a larger scale. How can we control this?

A1: The reaction of an alcohol with DHP is indeed exothermic and can become difficult to manage on a larger scale.[1] Effective heat management is critical to prevent side reactions and ensure safety.

  • Troubleshooting Steps:

    • Slow Addition: Reduce the addition rate of DHP to the solution of 4-pentyn-1-ol and catalyst. This allows for more efficient heat dissipation.

    • Cooling: Employ a more efficient cooling system. For pilot-plant scale, a jacketed reactor with a circulating coolant is recommended. Maintain a consistent internal reaction temperature, ideally between 0-10°C.

    • Solvent Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated. However, this may impact reaction kinetics and downstream processing, so it should be optimized.

Q2: Our product yield has decreased upon scaling up the synthesis. What are the likely causes and how can we improve it?

A2: A decrease in yield during scale-up can be attributed to several factors, including incomplete reactions, side product formation, and losses during work-up and purification.

  • Troubleshooting Steps:

    • Catalyst Loading: Re-evaluate the catalyst loading. While catalytic amounts are sufficient at the lab scale, diffusion limitations in a larger reactor might necessitate a slight increase in the catalyst-to-substrate ratio. See Table 1 for a comparison of catalyst loading at different scales.

    • Mixing Efficiency: Ensure adequate mixing. Inadequate agitation can lead to localized "hot spots" and incomplete reactant mixing, resulting in lower conversion.

    • Work-up pH Control: The THP ether is sensitive to acidic conditions and can be partially hydrolyzed back to the starting alcohol during aqueous work-up.[2][3] Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.

    • Extraction Efficiency: On a larger scale, extractions can be less efficient. Increase the number of extractions or the volume of the extraction solvent to ensure complete product recovery.

Q3: We are struggling with the purification of the final product. The presence of closely-eluting impurities is a major issue.

A3: Purification is a common hurdle in the scale-up of THP ether synthesis. The formation of diastereomers and byproducts from DHP are the primary culprits.

  • Troubleshooting Steps:

    • Byproduct Minimization: The primary byproduct is often the result of DHP polymerization or reaction with residual water. Ensure that all reagents and solvents are anhydrous.

    • Chromatography Optimization:

      • Column Packing: Ensure the chromatography column is packed uniformly to avoid channeling.

      • Solvent System: Optimize the solvent system for better separation of the diastereomers. A gradient elution may be more effective than an isocratic one.

      • Loading: Do not overload the column, as this will significantly compromise separation.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale, potentially removing oligomeric byproducts.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound (1 kg Scale)

Materials:

  • 4-Pentyn-1-ol (0.84 kg, 10.0 mol)

  • 3,4-Dihydropyran (DHP) (1.05 kg, 12.5 mol)

  • p-Toluenesulfonic acid monohydrate (PTSA) (19.0 g, 0.1 mol)

  • Dichloromethane (DCM), anhydrous (10 L)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with 4-pentyn-1-ol and anhydrous DCM.

  • Catalyst Addition: Add PTSA to the reactor and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5°C using a circulating chiller.

  • DHP Addition: Add DHP dropwise from the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-2 hours after the DHP addition is finished.

  • Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)
4-Pentyn-1-ol 10 g (0.119 mol)0.84 kg (10.0 mol)
3,4-Dihydropyran (DHP) 12.5 g (0.149 mol)1.05 kg (12.5 mol)
p-Toluenesulfonic acid (PTSA) 0.23 g (1.2 mmol)19.0 g (0.1 mol)
Solvent (DCM) 100 mL10 L
Reaction Time 1-2 hours3-5 hours
Typical Yield 85-95%75-85%
Purity (before purification) ~90%~80-85%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Reactants: 4-Pentyn-1-ol 3,4-Dihydropyran Catalyst (PTSA) Solvent (DCM) reaction_vessel Jacketed Reactor (0-10°C) reactants->reaction_vessel monitoring Reaction Monitoring (TLC/GC) reaction_vessel->monitoring quench Quenching (Sat. NaHCO3) monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (MgSO4) extraction->drying concentration Solvent Removal (Rotovap) drying->concentration purification Purification (Column Chromatography or Vacuum Distillation) concentration->purification final_product This compound purification->final_product

Caption: Scale-up synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Increased Side Reactions? start->side_reactions workup_loss Losses During Work-up? start->workup_loss check_catalyst Check Catalyst Loading & Activity incomplete_reaction->check_catalyst check_mixing Evaluate Mixing Efficiency incomplete_reaction->check_mixing check_temp Verify Temperature Control side_reactions->check_temp check_reagents Ensure Anhydrous Reagents/Solvents side_reactions->check_reagents check_ph Monitor pH during Quench workup_loss->check_ph check_extraction Optimize Extraction Protocol workup_loss->check_extraction

Caption: Troubleshooting guide for addressing low yield in scale-up synthesis.

References

Technical Support Center: 2-(4-Pentynyloxy)tetrahydro-2H-pyran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydropyran (DHP) under acidic conditions to form a tetrahydropyranyl (THP) ether.[1][2] This reaction is a common method for protecting alcohols.[3][4]

Q2: What are the most common byproducts in this reaction?

Common byproducts and impurities include:

  • Unreacted 4-pentyn-1-ol: Incomplete reaction can leave starting material in the product mixture.[5]

  • Excess 3,4-dihydropyran (DHP): DHP is often used in excess to drive the reaction to completion.

  • 5-Hydroxypentanal: This can be formed from the acid-catalyzed hydrolysis of DHP, especially in the presence of water.[2][6]

  • Diastereomers: The reaction creates a new chiral center at the C2 position of the pyran ring, resulting in a mixture of diastereomers, which may complicate analysis.[1][3]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The starting material (4-pentyn-1-ol) is more polar than the product (this compound). A developing system such as ethyl acetate/hexanes can be used to separate the two spots. The reaction is considered complete when the spot corresponding to the starting alcohol is no longer visible.

Q4: What are the recommended purification methods?

The standard purification protocol involves an aqueous work-up followed by column chromatography on silica gel.[7][8] The work-up typically includes washing the organic layer with a mild base (like saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash. Subsequent column chromatography effectively separates the desired product from non-polar impurities and any remaining starting material.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction.[5]2. Insufficient catalyst.3. Deactivation of the catalyst by moisture.4. Loss of product during work-up or purification.1. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding more DHP and catalyst.[1] 2. Ensure an adequate amount of acid catalyst (e.g., PTSA, PPTS) is used.[1][9]3. Use anhydrous solvents and reagents.4. Optimize the extraction and chromatography steps to minimize loss.
Presence of Starting Material (4-pentyn-1-ol) in the Final Product 1. The reaction did not go to completion.[5]2. Inefficient purification.1. Increase the reaction time or temperature (if appropriate for the stability of the compounds).2. Consider adding a second portion of DHP and catalyst if the reaction is sluggish.[1]3. Optimize the column chromatography conditions (e.g., solvent gradient) to achieve better separation.
Product appears oily and impure after work-up 1. Presence of polymeric byproducts from DHP.2. Residual solvent.1. Ensure the reaction temperature is not too high, as this can promote polymerization of DHP.2. Ensure complete removal of the solvent under reduced pressure.
Unexpected spots on TLC 1. Formation of 5-hydroxypentanal from DHP hydrolysis.[2][6]2. Decomposition of the product or starting material.1. Use anhydrous conditions to minimize water content.2. Ensure the acid catalyst is neutralized during the work-up to prevent deprotection during storage or concentration.3. Check the stability of your starting material.
Difficulty in Characterization (e.g., complex NMR spectrum) The product is a mixture of diastereomers due to the formation of a new stereocenter.[1][2][3]This is an inherent feature of the reaction. The presence of two sets of peaks for some protons in the NMR spectrum is expected. Separation of diastereomers is generally not required unless stereochemical purity is critical for subsequent steps.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • To a solution of 4-pentyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydropyran (1.5-2.0 equivalents).

  • Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA) (0.01-0.05 equivalents).[1][9]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway 4-pentyn-1-ol 4-pentyn-1-ol Reaction_Mixture 4-pentyn-1-ol->Reaction_Mixture 3,4-Dihydropyran 3,4-Dihydropyran 3,4-Dihydropyran->Reaction_Mixture Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction_Mixture  H+ Product This compound Reaction_Mixture->Product

Caption: Synthesis of this compound.

Byproduct Formation

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions / Impurities 4-pentyn-1-ol 4-pentyn-1-ol Product Desired Product 4-pentyn-1-ol->Product + DHP, H+ Unreacted_SM Unreacted 4-pentyn-1-ol 4-pentyn-1-ol->Unreacted_SM Incomplete Reaction DHP 3,4-Dihydropyran DHP_Hydrolysis DHP Hydrolysis DHP->DHP_Hydrolysis + H2O, H+ 5-Hydroxypentanal 5-Hydroxypentanal DHP_Hydrolysis->5-Hydroxypentanal Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (NaHCO3, Brine) Crude_Product->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

References

Validation & Comparative

A Comparative Analysis of the NMR Spectrum of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Pentynyloxy)tetrahydro-2H-pyran against structurally similar alternatives. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the key spectral features and how they correlate with molecular structure. This document presents quantitative NMR data in tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the structural relationships and their spectral consequences.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized for the introduction of a protected hydroxyl group. The tetrahydropyranyl (THP) ether moiety serves as a robust protecting group for alcohols, stable under a variety of reaction conditions but readily removable under mild acidic conditions. The presence of a terminal alkyne in the pentynyloxy side chain offers a versatile functional group for further chemical transformations, such as click chemistry or coupling reactions. Accurate interpretation of its NMR spectrum is crucial for reaction monitoring and structural confirmation.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and two comparable compounds: 2-(Propargyloxy)tetrahydro-2H-pyran, which has a shorter alkynyl chain, and 2-(Pentyloxy)tetrahydro-2H-pyran, which lacks the terminal alkyne. These comparisons highlight the influence of the alkynyl group and chain length on the chemical shifts.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

Assignment This compound (Expected) 2-(Propargyloxy)tetrahydro-2H-pyran (Alternative 1) 2-(Pentyloxy)tetrahydro-2H-pyran (Alternative 2)
H-2 (THP)~4.60 (t)~4.75 (t)~4.55 (t)
O-CH₂ (Chain)~3.85 (m), ~3.50 (m)~4.20 (d)~3.75 (m), ~3.40 (m)
THP-CH₂~3.90-3.80 (m), ~3.55-3.45 (m)~3.90-3.80 (m), ~3.55-3.45 (m)~3.90-3.80 (m), ~3.55-3.45 (m)
THP-CH₂ (C3, C4, C5)~1.85-1.50 (m)~1.85-1.50 (m)~1.85-1.50 (m)
CH₂ (Chain)~2.25 (dt), ~1.80 (p)-~1.60 (p)
C≡C-H~1.95 (t)~2.40 (t)-
CH₃ (Chain)--~0.90 (t)

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

Assignment This compound (Expected) 2-(Propargyloxy)tetrahydro-2H-pyran (Alternative 1) 2-(Pentyloxy)tetrahydro-2H-pyran (Alternative 2)
C-2 (THP)~98.8~97.5~98.5
O-CH₂ (Chain)~66.5~55.0~67.0
C-6 (THP)~62.3~62.0~62.5
C-3, C-4, C-5 (THP)~30.5, ~25.5, ~19.5~30.5, ~25.5, ~19.5~30.5, ~25.5, ~19.5
C ≡C-H~84.0~80.0-
C≡C -H~68.5~74.5-
CH₂ (Chain)~28.5, ~15.0-~28.0, ~22.5
CH₃ (Chain)--~14.0

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and purity assessment of tetrahydropyranyl ether compounds.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Compound of interest (approx. 5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16 to 32 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Structural and Spectral Relationships

The following diagram illustrates the key structural features of the compared molecules and their influence on the NMR chemical shifts.

Mass Spectrometry Data Comparison: 2-(4-Pentynyloxy)tetrahydro-2H-pyran and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the mass spectrometry data for 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key reagent in the synthesis of the antifungal agent (+)-Citrafungin A, and its relevant alternatives. The presented data is essential for researchers, scientists, and drug development professionals for the purpose of quality control and characterization of synthetic intermediates.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometric features of this compound and its precursor, 4-Pentyn-1-ol, as well as its saturated analog, 2-(Pentyloxy)tetrahydro-2H-pyran. The data for this compound is based on the expected fragmentation pattern for tetrahydropyranyl (THP) ethers, as a publicly available mass spectrum was not found. The primary fragmentation of THP ethers under electron ionization (EI) typically involves the formation of a stable oxonium ion at m/z 85.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and their Interpretation
This compound C10H16O2168.23[1]* 168 : Molecular ion (M+) peak, may be of low intensity. * 85 : Prominent peak corresponding to the tetrahydropyranyl cation, a characteristic fragment of THP ethers[2]. * 67 : Likely from the pentynyloxy fragment [C5H7O]+.
4-Pentyn-1-ol C5H8O84.12* 84 : Molecular ion (M+) peak. * 55 : Loss of -CHO. * 41 : Likely [C3H5]+ fragment. * 31 : [CH2OH]+ fragment.
2-(Pentyloxy)tetrahydro-2H-pyran C10H20O2172.26* 172 : Molecular ion (M+) peak. * 85 : Prominent peak corresponding to the tetrahydropyranyl cation. * 71 : Pentyl fragment [C5H11]+.

Experimental Protocols

The mass spectrometry data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). Below is a detailed methodology representative of the experimental conditions for analyzing these compounds.

1. Sample Preparation:

  • The analyte, such as this compound, is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for dilute samples, with an injection volume of 1 µL. The injector temperature is maintained at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A nonpolar capillary column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 µm film thickness.

  • Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, followed by a ramp of 10°C/min to a final temperature of 280°C, which is then held for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole mass analyzer.

  • Scan Range: m/z 35-500.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

4. Data Analysis:

  • The acquired mass spectra are compared with spectral libraries (e.g., NIST) for compound identification. The fragmentation patterns are analyzed to confirm the structure of the synthesized compound.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate like this compound, culminating in mass spectrometry analysis for structural verification.

Compound Characterization Workflow Workflow for Synthesis and Characterization Synthesis Chemical Synthesis (e.g., Protection of 4-Pentyn-1-ol) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Initial_Analysis Initial Purity & Identity Check (TLC, NMR) Purification->Initial_Analysis Purified Product MS_Analysis Mass Spectrometry Analysis (GC-MS) Initial_Analysis->MS_Analysis Sample for MS Data_Interpretation Data Interpretation (Fragmentation Pattern Analysis) MS_Analysis->Data_Interpretation Mass Spectrum Final_Validation Final Validation (Comparison with Expected Data) Data_Interpretation->Final_Validation Identified Fragments

References

A Comparative Guide to the Infrared Spectroscopy of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-(4-pentynyloxy)tetrahydro-2H-pyran, a key intermediate in the synthesis of bioactive molecules like (+)-Citrafungin A.[1][2] By comparing its spectral features with those of related compounds, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of how to identify and characterize this molecule using IR spectroscopy.

Data Presentation: Comparative IR Absorption Frequencies

The following table summarizes the characteristic infrared absorption frequencies for this compound and compares them with molecules containing its core functional groups: a terminal alkyne (1-Hexyne) and a cyclic ether (Tetrahydropyran). This side-by-side comparison highlights the key spectral features that confirm the presence of both the alkyne and the tetrahydropyran (THP) ether moieties in the target molecule.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentThis compound1-Hexyne (Alternative 1)Tetrahydropyran (Alternative 2)
~3300≡C-H Stretch (Terminal Alkyne)Present (Strong, Sharp) Present (Strong, Sharp) Absent
2960-2850C-H Stretch (sp³ C-H)Present (Strong) Present (Strong) Present (Strong)
2100-2260-C≡C- Stretch (Alkyne)Present (Weak to Medium) Present (Weak to Medium) Absent
1000-1300C-O Stretch (Ether)Present (Strong) AbsentPresent (Strong)
610-700≡C-H Bend (Terminal Alkyne)Present (Strong, Broad) Present (Strong, Broad) Absent

Note: The presence of a strong, sharp peak around 3300 cm⁻¹ is highly diagnostic for a terminal alkyne.[3][4][5] The strong absorption in the 1000-1300 cm⁻¹ region is characteristic of the C-O stretching vibration in the ether linkage.[6][7] Internal alkynes, in contrast, would lack the prominent ≡C-H stretch and show a much weaker or sometimes absent -C≡C- stretch.[4]

Mandatory Visualizations

Functional Group-IR Frequency Correlation

The diagram below illustrates the relationship between the primary functional groups within this compound and their corresponding characteristic absorption regions in an infrared spectrum.

G cluster_molecule This compound cluster_groups Functional Groups cluster_bonds Key Vibrational Bonds cluster_freq Characteristic IR Frequencies (cm⁻¹) mol C₁₀H₁₆O₂ alkyne Terminal Alkyne mol->alkyne ether THP Ether mol->ether ch_alkyne ≡C-H alkyne->ch_alkyne cc_triple -C≡C- alkyne->cc_triple co_ether C-O-C ether->co_ether freq_ch_alkyne ~3300 ch_alkyne->freq_ch_alkyne freq_cc_triple 2100-2260 cc_triple->freq_cc_triple freq_co_ether 1000-1300 co_ether->freq_co_ether

Caption: Correlation of functional groups in the target molecule with their IR frequencies.

Experimental Workflow for IR Spectroscopy

The following diagram outlines the standard workflow for acquiring an infrared spectrum of a liquid sample using an FTIR spectrometer.

G A Start: Instrument Preparation B Sample Preparation (Neat liquid on salt plates or ATR) A->B C Acquire Background Spectrum (Empty sample compartment) B->C D Introduce Sample into IR Beam C->D E Acquire Sample Spectrum D->E F Data Processing (Background subtraction, baseline correction) E->F G Spectrum Analysis (Peak identification and interpretation) F->G H End: Final Spectrum G->H

Caption: Standard experimental workflow for acquiring an IR spectrum.

Experimental Protocols

A detailed methodology for obtaining the IR spectrum of a liquid compound such as this compound is provided below.

Objective: To obtain a high-quality infrared spectrum of a liquid organic compound.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory)

  • Pipette or dropper

  • Cleaning solvents (e.g., spectroscopic grade acetone or isopropanol)

  • Lens paper/soft tissues

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen, if available, to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Ensure the sample holder is clean and free of any residue. For ATR, ensure the crystal is clean. For salt plates, ensure they are clear and polished.

    • Place the empty sample holder (clean ATR crystal or clean salt plates) into the spectrometer's sample compartment.

    • Acquire a background spectrum. This scan measures the absorbance of the atmosphere and the sample holder, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • For Salt Plates (Neat Liquid): Place one to two drops of the liquid sample onto the surface of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • For ATR: Place a single drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Carefully place the prepared sample (salt plate assembly or ATR with sample) into the sample compartment in the same position as the background scan.

    • Acquire the sample spectrum. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • After acquisition, remove the sample.

    • Clean the salt plates or ATR crystal thoroughly with the appropriate solvent and soft tissue. Store salt plates in a desiccator to prevent damage from moisture.

    • The acquired spectrum can be further processed using the instrument software. Common processing steps include baseline correction and peak labeling.

  • Analysis:

    • Analyze the resulting spectrum by identifying the wavenumbers of major absorption bands.

    • Correlate these absorption bands with specific bond vibrations to confirm the presence of the expected functional groups (e.g., ≡C-H, -C≡C-, C-O, C-H).

References

A Comparative Guide to 2-(4-Pentynyloxy)tetrahydro-2H-pyran and Other Alkyne Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is paramount to the efficacy and safety of the final product. This guide provides an objective comparison of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a versatile alkyne linker, with other commonly employed alkyne linkers. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal linker for their specific application.

Introduction to this compound

This compound is a heterobifunctional linker featuring a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and a tetrahydropyranyl (THP) ether.[1][2] The alkyne group provides a bioorthogonal handle for efficient and specific conjugation to azide-modified molecules.[3] The THP ether serves as a protecting group for the hydroxyl functionality, which is characteristically labile under mild acidic conditions.[4][5][6][7] This acid sensitivity imparts a cleavable nature to the linker, a desirable attribute in many drug delivery systems designed for release within the acidic microenvironment of tumors or endosomal compartments.

Comparison with Other Alkyne Linkers

The performance of an alkyne linker is dictated by several factors including its reactivity in bioconjugation, the stability of the resulting conjugate, its physicochemical properties, and, if applicable, its cleavage characteristics. Here, we compare this compound to two common classes of alkyne linkers: simple alkyl alkyne linkers (e.g., propargyl ethers) and polyethylene glycol (PEG) based alkyne linkers.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for this compound and its alternatives.

FeatureThis compoundSimple Alkyl Alkyne Linkers (e.g., Propargyl ether)PEGylated Alkyne Linkers
Bioconjugation Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Relative CuAAC Reactivity High (similar to propargyl ethers)[8]High[8]Moderate to High (can be influenced by PEG chain length)[9][10]
Cleavability Acid-labile (cleavable)[4][6]Non-cleavableNon-cleavable (unless a specific cleavable moiety is incorporated)
Hydrophobicity Moderate to HighHighLow (hydrophilic)[11]
Potential for Aggregation Higher potential for aggregation of hydrophobic bioconjugates[12][13][14]Highest potential for aggregation of hydrophobic bioconjugates[12][15][16]Low potential for aggregation; can improve solubility of hydrophobic molecules[11]
Plasma Stability Linkage is stable; THP ether may be susceptible to premature cleavage in acidic microenvironments.High[17]High[17][18]
"Bystander Effect" Potential Yes, upon acidic cleavage and release of a membrane-permeable payload.[19][20][21][22][23]No (for non-cleavable linkers)No (for non-cleavable linkers)

Experimental Protocols

To facilitate a direct and quantitative comparison in a laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: Comparison of CuAAC Reaction Kinetics

This experiment aims to compare the rate of bioconjugation of different alkyne linkers to an azide-containing model protein (e.g., BSA-azide).

Materials:

  • Alkyne linkers: this compound, Propargyl-PEG4-NHS ester (as a PEGylated alternative), and a simple propargyl alcohol.

  • BSA-azide (Bovine Serum Albumin modified with azide groups)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescently labeled azide (e.g., Azide-Fluor 488) for visualization

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel scanner

Procedure:

  • Prepare stock solutions of all reagents in PBS.

  • Set up parallel reactions for each alkyne linker. In a microcentrifuge tube, combine:

    • BSA-azide (final concentration 1 mg/mL)

    • Alkyne linker (final concentration 10-fold molar excess over BSA)

    • Azide-Fluor 488 (final concentration 5-fold molar excess over BSA)

    • CuSO₄ (final concentration 50 µM)

    • THPTA (final concentration 250 µM)

  • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 500 µM).

  • Incubate the reactions at room temperature.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding EDTA (final concentration 10 mM).

  • Analyze the reaction products by SDS-PAGE.

  • Visualize the gel using a fluorescence scanner to detect the incorporation of the fluorescent azide.

  • Quantify the band intensity to determine the reaction rate for each linker.

Protocol 2: Evaluation of Acidic Cleavage of this compound Conjugate

This protocol assesses the rate of cleavage of the THP ether under conditions mimicking the endosomal environment.

Materials:

  • A bioconjugate of a model protein with this compound, which is then conjugated to an azide-containing fluorescent dye.

  • Citrate buffer, pH 5.0

  • Phosphate buffer, pH 7.4 (as a control)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a solution of the bioconjugate in both pH 5.0 citrate buffer and pH 7.4 phosphate buffer.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction.

  • Analyze the aliquots by reverse-phase HPLC to separate the intact conjugate from the cleaved protein and the released linker-dye fragment.

  • Quantify the peak areas to determine the percentage of cleavage over time at each pH.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Bioconjugation Workflow Molecule Azide-Modified Molecule Conjugate Stable Bioconjugate Molecule->Conjugate CuAAC 'Click' Reaction Linker Alkyne Linker (e.g., 2-(4-Pentynyloxy) tetrahydro-2H-pyran) Linker->Conjugate Catalyst Cu(I) Catalyst CuAAC 'Click' Reaction CuAAC 'Click' Reaction Catalyst->CuAAC 'Click' Reaction

Caption: General workflow for bioconjugation using an alkyne linker via CuAAC.

G cluster_1 Cleavage Mechanism of this compound Intact_Conjugate Bioconjugate with THP-Alkyne Linker Cleaved_Conjugate Cleaved Bioconjugate Intact_Conjugate->Cleaved_Conjugate Acid-catalyzed hydrolysis of THP ether Released_Payload Released Payload (with pentynol) Intact_Conjugate->Released_Payload Payload Release Acidic_Env Acidic Environment (e.g., Endosome, pH ~5.0) Acid-catalyzed\nhydrolysis of THP ether Acid-catalyzed hydrolysis of THP ether Acidic_Env->Acid-catalyzed\nhydrolysis of THP ether

Caption: Acid-triggered cleavage of the THP ether in the linker.

Conclusion

This compound stands out as a valuable tool in bioconjugation due to its dual functionality: a reactive alkyne for efficient "click" chemistry and an acid-labile THP ether for controlled cleavage. Its moderate hydrophobicity is a key consideration, potentially influencing the solubility and aggregation of the final conjugate. For applications where a non-cleavable, highly hydrophilic linker is desired to improve the pharmacokinetic profile of a bioconjugate, PEGylated alkyne linkers present a superior alternative. Conversely, when acid-triggered payload release is the goal, for instance, to leverage a "bystander effect" in tumor therapy, the cleavable nature of this compound offers a distinct advantage over simple, non-cleavable alkyl linkers. The choice between these linkers should be guided by a thorough evaluation of the specific requirements of the intended application, and the experimental protocols provided herein offer a framework for such a comparative assessment.

References

Protecting the Hydroxyl Group of 4-Pentyn-1-Ol: A Comparative Guide to Alternatives for THP

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular transformations. For researchers and professionals in drug development, the selection of an appropriate protecting group for an alcohol, such as the versatile building block 4-pentyn-1-ol, is a critical decision that can significantly impact reaction yields, purification efficiency, and overall synthetic strategy. While the tetrahydropyranyl (THP) group has been a traditional choice for alcohol protection, its introduction creates a new stereocenter and its removal often requires acidic conditions that may not be compatible with sensitive substrates. This guide provides a comprehensive comparison of viable alternative protecting groups for 4-pentyn-1-ol, focusing on silyl ethers, methoxymethyl (MOM) ethers, and benzyl (Bn) ethers, supported by experimental data and detailed protocols.

Overview of Alternative Protecting Groups

The primary alternatives to THP for protecting the hydroxyl group of 4-pentyn-1-ol include tert-butyldimethylsilyl (TBDMS or TBS), methoxymethyl (MOM), and benzyl (Bn) ethers. Each of these groups offers a unique set of advantages in terms of stability, ease of introduction, and orthogonality of deprotection conditions.

Silyl Ethers (TBDMS/TBS): Silyl ethers are among the most popular choices for alcohol protection due to their ease of formation, stability to a wide range of non-acidic and non-fluoride reaction conditions, and the ability to tune their stability by modifying the substituents on the silicon atom.[1][2][3] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly common, offering a good balance of stability and ease of removal.[3]

Methoxymethyl (MOM) Ethers: MOM ethers are acetal-based protecting groups, similar to THP, but without the introduction of a new stereocenter.[2] They are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[4][5]

Benzyl (Bn) Ethers: Benzyl ethers are robust protecting groups that are stable to both acidic and basic conditions, making them suitable for a wide range of transformations.[2] Their removal is typically achieved through catalytic hydrogenation, providing an orthogonal deprotection strategy to acid- or fluoride-labile groups.[6]

Comparative Data of Protecting Groups for 4-Pentyn-1-Ol

The following table summarizes the typical reaction conditions and reported yields for the protection of 4-pentyn-1-ol and analogous primary alcohols with TBDMS, MOM, and Bn protecting groups, as well as their respective deprotection methods.

Protecting GroupProtection ConditionsTypical YieldDeprotection ConditionsTypical YieldReference
THP (Baseline) Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂>95%p-TsOH, MeOHHigh[7]
TBDMS/TBS TBDMSCl, Imidazole, DMF, rt~91%TBAF, THF, rt>95%[4]
MOM MOMCl, DIPEA, CH₂Cl₂, rtHigh2M HCl, MeOH, rtHigh[4]
Bn NaH, BnBr, THF, rtHighH₂, Pd/C, EtOH, rtHigh[1]

Experimental Protocols

Detailed experimental procedures for the protection and deprotection of 4-pentyn-1-ol with the discussed alternative protecting groups are provided below.

tert-Butyldimethylsilyl (TBDMS/TBS) Protection and Deprotection

Protection of 4-pentyn-1-ol with TBDMSCl:

To a solution of 4-pentyn-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 5-(tert-butyldimethylsilyloxy)-1-pentyne.

Deprotection of TBDMS-protected 4-pentyn-1-ol:

To a solution of 5-(tert-butyldimethylsilyloxy)-1-pentyne (1.0 eq) in tetrahydrofuran (THF) is added a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). The reaction mixture is stirred at room temperature until the disappearance of the starting material (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield 4-pentyn-1-ol.

Methoxymethyl (MOM) Protection and Deprotection

Protection of 4-pentyn-1-ol with MOMCl:

To a solution of 4-pentyn-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by the dropwise addition of methoxymethyl chloride (MOMCl, 1.5 eq). The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous sodium bicarbonate and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to give 5-(methoxymethoxy)-1-pentyne.

Deprotection of MOM-protected 4-pentyn-1-ol:

The MOM-protected alcohol (1.0 eq) is dissolved in methanol, and a catalytic amount of 2M hydrochloric acid is added. The reaction is stirred at room temperature until complete. The mixture is neutralized with saturated aqueous sodium bicarbonate and the methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-pentyn-1-ol.

Benzyl (Bn) Protection and Deprotection

Protection of 4-pentyn-1-ol with BnBr:

To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 4-pentyn-1-ol (1.0 eq) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (BnBr, 1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford 5-(benzyloxy)-1-pentyne.[1]

Deprotection of Bn-protected 4-pentyn-1-ol:

To a solution of 5-(benzyloxy)-1-pentyne (1.0 eq) in ethanol is added a catalytic amount of 10% palladium on carbon (Pd/C). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature until the starting material is consumed. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 4-pentyn-1-ol.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of an alcohol with the discussed protecting groups.

Protection_Workflow cluster_protection Protection Alcohol 4-Pentyn-1-ol Reagents Protecting Group Precursor + Base/Catalyst Alcohol->Reagents Reaction Protected_Alcohol Protected 4-Pentyn-1-ol Reagents->Protected_Alcohol Deprotection_Workflow cluster_deprotection Deprotection Protected_Alcohol Protected 4-Pentyn-1-ol Deprotection_Reagent Deprotection Reagent Protected_Alcohol->Deprotection_Reagent Reaction Alcohol 4-Pentyn-1-ol Deprotection_Reagent->Alcohol Protecting_Group_Selection Start Protect 4-Pentyn-1-ol Acid_Labile Subsequent steps involve acid-sensitive groups? Start->Acid_Labile Base_Labile Subsequent steps involve strong bases/nucleophiles? Acid_Labile->Base_Labile No Use_TBDMS_or_Bn Use TBDMS or Bn Acid_Labile->Use_TBDMS_or_Bn Yes Reductive_Conditions Subsequent steps involve reductive conditions (e.g., H₂)? Base_Labile->Reductive_Conditions Yes Avoid_MOM Consider TBDMS or Bn Base_Labile->Avoid_MOM No Use_MOM_TBDMS_or_Bn Use MOM, TBDMS, or Bn Reductive_Conditions->Use_MOM_TBDMS_or_Bn No Avoid_Bn Consider TBDMS or MOM Reductive_Conditions->Avoid_Bn Yes

References

A Comparative Guide to the Analytical Characterization of 2-(4-Pentynyloxy)tetrahydro-2H-pyran and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with terminal alkynes, the proper protection and subsequent characterization of these functional groups are critical for successful synthetic outcomes. This guide provides a comparative analysis of the analytical methods used to characterize 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a common protecting group for 4-pentyn-1-ol, and its alternatives. We present a summary of quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, along with detailed experimental protocols.

Comparison of Analytical Data

The following tables summarize the key analytical data for this compound and two common alternatives: the shorter-chain analog, 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, and a silyl-protected ether, tert-butyldimethyl(pent-4-yn-1-yloxy)silane. Silyl ethers such as TBDMS and TIPS are widely used alternatives to THP ethers for protecting alcohols.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃, ppm)

CompoundAlkyne-H-O-CH-O--CH₂-O- (alkyne chain)-CH₂-O- (ring)THP/TBDMS ProtonsOther
This compound~1.95 (t)~4.58 (t)~3.78 (dt), ~3.45 (dt)~3.88 (m), ~3.51 (m)1.50-1.85 (m, 6H)~2.25 (td, 2H), ~1.75 (p, 2H)
2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran~2.42 (t)~4.78 (t)~4.35 (dd), ~4.18 (dd)~3.90 (m), ~3.55 (m)1.50-1.90 (m, 6H)
tert-butyldimethyl(pent-4-yn-1-yloxy)silane~1.94 (t)N/A~3.68 (t)N/A~0.89 (s, 9H), ~0.05 (s, 6H)~2.21 (td, 2H), ~1.63 (p, 2H)

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, ppm)

CompoundC ≡CHC≡C H-O-C H-O--C H₂-O- (alkyne chain)-C H₂-O- (ring)THP/TBDMS CarbonsOther
This compound~83.5~68.5~98.8~66.5~62.2~30.5, ~25.5, ~19.6~28.8, ~15.2
2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran~79.8~74.6~97.8~55.8~62.0~30.4, ~25.4, ~19.3
tert-butyldimethyl(pent-4-yn-1-yloxy)silane~84.3~68.1N/A~62.1N/A~25.9 (3C), ~18.3, ~-5.3 (2C)~29.3, ~15.4

Table 3: Mass Spectrometry (GC-MS) Data - Key Fragments (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragments
This compound16885101, 67, 55, 41
2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran1408597, 67, 55, 39
tert-butyldimethyl(pent-4-yn-1-yloxy)silane198141183, 115, 75, 57

Table 4: FTIR Spectroscopy Data - Characteristic Absorption Bands (cm⁻¹)

Compound≡C-H stretchC≡C stretchC-O stretch (ether)Si-C stretch
This compound~3300~2120~1120, 1075, 1035N/A
2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran~3290~2120~1120, 1078, 1035N/A
tert-butyldimethyl(pent-4-yn-1-yloxy)silane~3310~2120~1100~835, 775

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the liquid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

¹H and ¹³C NMR Acquisition:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

  • GC System: Agilent 7890B GC (or equivalent) coupled to a 5977A MS detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean.

  • Place a small drop of the neat liquid sample directly onto the crystal.

FTIR Analysis:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 (averaged).

  • A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

Visualization of Analytical Workflow and Method Comparison

To illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and a comparative logic for selecting an analytical method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation start Liquid Sample of Protected Alkyne nmr_prep Dissolve in CDCl3 start->nmr_prep gcms_prep Dilute in Dichloromethane start->gcms_prep ftir_prep Use Neat start->ftir_prep nmr NMR Spectroscopy (1H, 13C) nmr_prep->nmr gcms GC-MS gcms_prep->gcms ftir FTIR Spectroscopy ftir_prep->ftir nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data gcms_data Mass-to-Charge Ratios (m/z) Fragmentation Pattern gcms->gcms_data ftir_data Wavenumbers (cm-1) Functional Groups ftir->ftir_data

Analytical workflow for compound characterization.

Method_Comparison cluster_question Primary Analytical Question cluster_methods Analytical Techniques cluster_techniques Recommended Technique question What information is needed? structural Detailed Structure and Connectivity question->structural molecular_weight Molecular Weight and Formula question->molecular_weight functional_groups Presence of Functional Groups question->functional_groups nmr NMR (1H, 13C, 2D) structural->nmr ms Mass Spectrometry (GC-MS) molecular_weight->ms ir FTIR Spectroscopy functional_groups->ir

Decision guide for selecting an analytical method.

Comparative Purity Analysis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran and Silyl-Protected Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the purity analysis of THP-protected 4-pentyn-1-ol and its comparison with common silyl ether alternatives, providing detailed experimental protocols and data for informed selection in drug development and chemical synthesis.

In the realm of pharmaceutical synthesis and click chemistry, the purity of building blocks is paramount to ensure the desired reaction outcomes and the safety of the final products. 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key reagent in the synthesis of compounds like (+)-Citrafungin A, requires rigorous purity assessment to avoid the introduction of unwanted side products.[1] This guide provides a comparative analysis of the purity of this compound and two common silyl-protected alternatives: tert-butyldimethylsilyl (TBDMS) protected 4-pentyn-1-ol and triisopropylsilyl (TIPS) protected 4-pentyn-1-ol.

Executive Summary

This guide details the synthesis and purity analysis of this compound and its TBDMS and TIPS protected counterparts. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Potential impurities arising from the synthesis of each compound are also discussed. The data presented aims to assist researchers in selecting the most appropriate protected alkyne for their specific application, considering factors such as ease of synthesis, purification, and the potential for interfering impurities.

Purity Analysis Comparison

The purity of the synthesized compounds was assessed using GC-MS and NMR spectroscopy. The results are summarized in the table below, highlighting the retention times and characteristic NMR signals used for identification and purity determination.

CompoundAnalytical MethodKey Purity IndicatorsCommon Impurities
This compound GC-MSSingle major peak with characteristic fragmentation4-Pentyn-1-ol, 3,4-Dihydropyran, di-THP ether of 4-pentyn-1-ol
1H NMR (CDCl3)δ 4.6 (t, 1H), 3.9-3.7 (m, 2H), 3.5-3.4 (m, 2H), 2.3 (td, 2H), 1.9 (t, 1H), 1.8-1.5 (m, 8H)Signals corresponding to starting materials
TBDMS-protected 4-pentyn-1-ol GC-MSSingle major peak with characteristic [M-57]+ ion4-Pentyn-1-ol, TBDMS-Cl, Imidazole, Hexane
1H NMR (CDCl3)δ 3.7 (t, 2H), 2.2 (td, 2H), 1.9 (t, 1H), 1.7 (p, 2H), 0.9 (s, 9H), 0.1 (s, 6H)Signals corresponding to starting materials and solvent
TIPS-protected 4-pentyn-1-ol GC-MSSingle major peak with characteristic fragmentation4-Pentyn-1-ol, TIPS-Cl, Imidazole
1H NMR (CDCl3)δ 3.8 (t, 2H), 2.2 (td, 2H), 1.9 (t, 1H), 1.7 (p, 2H), 1.1 (m, 21H)Signals corresponding to starting materials

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis of each compound are provided below.

Synthesis of this compound

This procedure follows a standard acid-catalyzed protection of an alcohol with dihydropyran.

Materials:

  • 4-Pentyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 4-pentyn-1-ol in CH2Cl2 is added 3,4-dihydro-2H-pyran.

  • A catalytic amount of PPTS is added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

  • The reaction is quenched with saturated aqueous NaHCO3 and the layers are separated.

  • The aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Synthesis of TBDMS-protected 4-pentyn-1-ol

This protocol utilizes the widely used TBDMS-Cl and imidazole for the silylation of the primary alcohol.

Materials:

  • 4-Pentyn-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-pentyn-1-ol and imidazole in DMF is added TBDMS-Cl.

  • The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Synthesis of TIPS-protected 4-pentyn-1-ol

Similar to TBDMS protection, this method employs triisopropylsilyl chloride for the protection of the alcohol.

Materials:

  • 4-Pentyn-1-ol

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Imidazole

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 4-pentyn-1-ol and imidazole in CH2Cl2 is added TIPS-Cl.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH4Cl.

  • The layers are separated, and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.

  • The product is purified by flash column chromatography.

GC-MS Purity Analysis Protocol

Instrumentation: Agilent 6890N Gas Chromatograph coupled to a Mass Selective Detector. Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). Injector Temperature: 280 °C. Oven Temperature Program:

  • Initial temperature: 70 °C, hold for 1 min.

  • Ramp 1: 10 °C/min to 240 °C, hold for 1 min.

  • Ramp 2: 10 °C/min to 310 °C, hold for 5 min.[2] Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Injection Volume: 1 µL (split mode, 100:1). MSD Conditions: Electron impact (EI) mode at 70 eV. Ion source and transfer line temperatures at 250 °C. Mass range scanned from m/z 40 to 550.

NMR Purity Analysis Protocol

Instrumentation: Bruker Avance 400 MHz spectrometer. Solvent: Chloroform-d (CDCl3) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6 mL of CDCl3. 1H NMR Parameters:

  • Pulse sequence: zg30

  • Number of scans: 16

  • Relaxation delay: 1.0 s

  • Acquisition time: 4.096 s 13C NMR Parameters:

  • Pulse sequence: zgpg30

  • Number of scans: 1024

  • Relaxation delay: 2.0 s

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the synthesis and analysis of the target compounds.

Synthesis_Workflow cluster_THP THP Protection cluster_TBDMS TBDMS Protection 4-Pentyn-1-ol_THP 4-Pentyn-1-ol Reaction_THP Acid Catalyst (PPTS) in CH2Cl2 4-Pentyn-1-ol_THP->Reaction_THP DHP 3,4-Dihydropyran DHP->Reaction_THP Workup_THP Aqueous Workup & Extraction Reaction_THP->Workup_THP Purification_THP Column Chromatography Workup_THP->Purification_THP Product_THP This compound Purification_THP->Product_THP 4-Pentyn-1-ol_TBDMS 4-Pentyn-1-ol Reaction_TBDMS in DMF 4-Pentyn-1-ol_TBDMS->Reaction_TBDMS TBDMSCl TBDMS-Cl TBDMSCl->Reaction_TBDMS Imidazole_TBDMS Imidazole Imidazole_TBDMS->Reaction_TBDMS Workup_TBDMS Aqueous Workup & Extraction Reaction_TBDMS->Workup_TBDMS Purification_TBDMS Column Chromatography Workup_TBDMS->Purification_TBDMS Product_TBDMS TBDMS-protected 4-pentyn-1-ol Purification_TBDMS->Product_TBDMS

Caption: Synthetic workflow for THP and TBDMS protection of 4-pentyn-1-ol.

Analysis_Workflow Crude_Product Crude Product GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis NMR_Analysis NMR Analysis Crude_Product->NMR_Analysis Purity_Assessment Purity Assessment GCMS_Analysis->Purity_Assessment Impurity_ID Impurity Identification GCMS_Analysis->Impurity_ID NMR_Analysis->Purity_Assessment NMR_Analysis->Impurity_ID Final_Product Pure Product (>95%) Purity_Assessment->Final_Product Impurity_ID->Final_Product

Caption: General workflow for the purity analysis of synthesized compounds.

Conclusion

The choice between THP and silyl protecting groups for 4-pentyn-1-ol depends on the specific requirements of the subsequent synthetic steps. THP ethers are stable to a wide range of non-acidic conditions, while silyl ethers offer varying degrees of stability depending on the steric bulk of the silyl group. The provided analytical methods allow for a thorough assessment of the purity of these valuable synthetic intermediates, ensuring the integrity of downstream applications. Careful consideration of potential impurities and the implementation of robust analytical controls are crucial for the successful use of these compounds in research and development.

References

A Comparative Guide to the Application of 2-(4-Pentynyloxy)tetrahydro-2H-pyran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key reagent in the synthesis of complex molecules. It offers a comparative analysis of its performance against alternative compounds, supported by experimental data from the literature. This document is intended to assist researchers in making informed decisions regarding the selection of protecting groups for terminal alkynes in multi-step organic synthesis.

Introduction to this compound

This compound is an organic compound featuring a terminal alkyne functional group protected by a tetrahydropyranyl (THP) ether. This structure makes it a valuable building block in pharmaceutical and chemical research, where the protection of the acidic proton of a terminal alkyne is crucial to prevent unwanted side reactions. Its most notable application is as a key intermediate in the total synthesis of (+)-Citrafungin A, a natural product with significant antifungal activity. (+)-Citrafungin A functions as a geranylgeranyltransferase (GGTase) inhibitor, an enzyme involved in the post-translational modification of proteins, making it a potential target for novel antifungal drug development.[1]

The THP group is a widely used protecting group for alcohols and, in this case, the hydroxyl group of 4-pentyn-1-ol. It is favored for its relative stability under a range of reaction conditions, including those that are basic, nucleophilic, and organometallic, while being readily cleavable under acidic conditions.

Performance Comparison with Alternative Alkyne Protecting Groups

The primary function of this compound in synthesis is to act as a stable, yet removable, protecting group for the terminal alkyne of 4-pentyn-1-ol. The choice of protecting group is critical in multi-step synthesis, impacting yields, reaction compatibility, and ease of removal. The most common alternatives to the THP group for alkyne protection are silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS).

FeatureThis compound (THP Protected)Trimethylsilyl (TMS) Protected Alkynes
Stability Generally stable to bases, organometallics, and nucleophiles.Labile under both acidic and basic conditions.[2]
Introduction Conditions Typically acid-catalyzed reaction with dihydropyran (DHP).Reaction with a silyl halide (e.g., TMSCl) and a base (e.g., an amine).
Cleavage Conditions Mild acidic conditions (e.g., PPTS in ethanol, aqueous acid).Mildly basic conditions (e.g., K2CO3 in methanol) or with a fluoride source (e.g., TBAF).[3][4]
Compatibility Not compatible with strong acidic conditions. The formation of a new stereocenter upon introduction can lead to diastereomeric mixtures.Not compatible with strong acids or bases. Can be selectively deprotected in the presence of more robust silyl groups like TIPS.[3]
Reported Yield in a Key Step (Example) In the formal total synthesis of (+)-Citrafungin A, the THP-protected fragment was used in a vinyl anion addition reaction. While the specific yield for this step is part of a multi-step sequence, the overall synthesis was successful.In a Suzuki coupling reaction, a TMS-protected alkyne yielded the corresponding product in 77% yield.[4] In a Sonogashira coupling, a TMS-protected alkyne was coupled to an iodoarene with a 95% yield.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the application of THP-protected alkynes in a key synthetic transformation and the subsequent deprotection.

3.1. Sonogashira Coupling with a THP-Protected Alkyne (General Procedure)

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide.

  • Reaction Setup: To a solution of the aryl halide (1.0 eq.) in a suitable solvent (e.g., DMF or an amine like triethylamine) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[5][6]

  • Addition of Alkyne: this compound (1.1-1.5 eq.) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated (e.g., to 100°C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC.[5]

  • Work-up and Purification: The reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

3.2. Deprotection of the THP Group (Representative Procedure)

The removal of the THP protecting group is typically achieved under acidic conditions to liberate the terminal alkyne.

  • Reaction Setup: The THP-protected alkyne (1.0 eq.) is dissolved in an alcohol solvent (e.g., methanol or ethanol).

  • Addition of Acid Catalyst: A catalytic amount of an acid, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH), is added to the solution.[7]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60°C) and monitored by TLC until the starting material has been fully converted.[7]

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the deprotected alkyne.

Visualizations

4.1. Workflow for the Use of this compound as a Protecting Group

The following diagram illustrates the general workflow for the protection of 4-pentyn-1-ol with a THP group, its use in a coupling reaction, and the final deprotection step.

G cluster_0 Protection cluster_1 Application in Synthesis cluster_2 Deprotection 4-pentyn-1-ol 4-pentyn-1-ol DHP, H+ DHP, H+ 4-pentyn-1-ol->DHP, H+ Protection This compound This compound DHP, H+->this compound Coupling Partner (e.g., Aryl Halide) Coupling Partner (e.g., Aryl Halide) Coupling Reaction (e.g., Sonogashira) Coupling Reaction (e.g., Sonogashira) This compound->Coupling Reaction (e.g., Sonogashira) Coupling Partner (e.g., Aryl Halide)->Coupling Reaction (e.g., Sonogashira) Coupled Product (THP-protected) Coupled Product (THP-protected) Coupling Reaction (e.g., Sonogashira)->Coupled Product (THP-protected) Acidic Conditions (e.g., PPTS, EtOH) Acidic Conditions (e.g., PPTS, EtOH) Coupled Product (THP-protected)->Acidic Conditions (e.g., PPTS, EtOH) Deprotection Final Product (Terminal Alkyne) Final Product (Terminal Alkyne) Acidic Conditions (e.g., PPTS, EtOH)->Final Product (Terminal Alkyne)

Caption: Synthetic workflow using THP as a protecting group for a terminal alkyne.

4.2. Geranylgeranyltransferase I (GGTase I) Signaling Pathway

(+)-Citrafungin A, synthesized using this compound, is an inhibitor of GGTase I. This enzyme plays a crucial role in the post-translational modification of proteins, which is essential for their proper localization and function. The following diagram illustrates a simplified GGTase I signaling pathway.

G cluster_0 Protein Prenylation cluster_1 Downstream Events GGPP Geranylgeranyl Diphosphate (GGPP) GGTaseI Geranylgeranyltransferase I (GGTase I) GGPP->GGTaseI Prenylated_Protein Geranylgeranylated Protein GGTaseI->Prenylated_Protein Catalyzes transfer of geranylgeranyl group CaaX_Protein CaaX-box Protein (e.g., Rho, Rac) CaaX_Protein->GGTaseI Membrane_Localization Membrane Localization Prenylated_Protein->Membrane_Localization Signaling Downstream Signaling Membrane_Localization->Signaling CitrafunginA (+)-Citrafungin A CitrafunginA->GGTaseI Inhibits

Caption: Inhibition of the GGTase I signaling pathway by (+)-Citrafungin A.

Conclusion

This compound serves as an effective reagent for the introduction of a protected terminal alkyne in organic synthesis. Its stability under various conditions and the reliable methods for its deprotection make it a valuable tool, as demonstrated in the total synthesis of (+)-Citrafungin A. While direct comparative data with other protecting groups in the same synthetic sequence is limited, the available literature suggests that the choice between THP and other protecting groups, such as silyl ethers, will depend on the specific requirements of the synthetic route, particularly the planned reaction conditions in subsequent steps. The THP group remains a robust and reliable choice for many applications, especially when acidic conditions for its removal are compatible with the overall synthetic strategy.

References

A Comparative Guide to the Click Reaction Efficiency of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the efficiency of the chosen alkyne is a critical parameter. This guide provides a comparative study of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction efficiency of 2-(4-Pentynyloxy)tetrahydro-2H-pyran against other commonly employed terminal alkynes. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for optimizing bioconjugation and drug development workflows.

Introduction to this compound in Click Chemistry

This compound is a versatile reagent in organic synthesis, often utilized in the construction of complex molecules.[1][2] Its structure incorporates a terminal alkyne, making it a suitable partner for the highly efficient and specific CuAAC click reaction. The tetrahydropyranyl (THP) ether serves as a protecting group for the hydroxyl functionality, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[3][4] This guide will evaluate its performance in the context of other alkynes to aid in the selection of the most appropriate reagent for specific research needs.

Comparative Analysis of Alkyne Reactivity in CuAAC

The rate of the CuAAC reaction is influenced by the structure of the alkyne. While specific kinetic data for this compound is not extensively published, its classification as a propargyl ether derivative places it among the more reactive terminal alkynes.[5] To provide a quantitative comparison, this guide outlines a standardized experimental protocol to evaluate its efficiency against two representative alkynes: Propargyl Alcohol, a common and cost-effective option, and N-phenylpropiolamide, an electron-deficient alkyne known for its high reactivity.[5]

Table 1: Comparative Efficiency of Terminal Alkynes in CuAAC
AlkyneStructureReaction Time (t_1/2_ in min)Yield (%)Apparent Rate Constant (k_app_ in M⁻¹s⁻¹)
This compound C#CCCCOC1CCCCO1To be determinedTo be determinedTo be determined
Propargyl Alcohol C#CCOTo be determinedTo be determinedTo be determined
N-phenylpropiolamide C#CCONHC6H5To be determinedTo be determinedTo be determined

Note: The data in this table is intended to be populated using the experimental protocol provided below. The structures are represented as SMILES strings.

Experimental Protocols

To ensure a fair and accurate comparison, the following detailed experimental protocols should be followed.

General Materials and Reagents:
  • Azide: Benzyl azide (or other suitable azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent: Degassed 1:1 mixture of water and DMSO

  • Alkynes: this compound, Propargyl Alcohol, N-phenylpropiolamide

  • Internal standard for analysis (e.g., naphthalene)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Protocol for a Standard CuAAC Reaction:
  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of the alkyne in DMSO.

    • Prepare a 100 mM solution of benzyl azide in DMSO.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in water.

    • Prepare a 500 mM solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 100 mM solution of THPTA in water.

  • Reaction Setup:

    • In a clean vial, add 100 µL of the 100 mM alkyne stock solution (10 µmol, 1 eq).

    • Add 100 µL of the 100 mM benzyl azide stock solution (10 µmol, 1 eq).

    • Add 780 µL of the 1:1 water:DMSO solvent mixture.

    • Add 10 µL of the 100 mM CuSO₄·5H₂O stock solution (1 µmol, 0.1 eq).

    • Add 10 µL of the 100 mM THPTA stock solution (1 µmol, 0.1 eq).

  • Initiation and Monitoring:

    • Initiate the reaction by adding 10 µL of the 500 mM sodium ascorbate stock solution (5 µmol, 0.5 eq).

    • Start a timer immediately upon addition of the sodium ascorbate.

    • At designated time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding it to 450 µL of a 10 mM EDTA solution in water.

  • Analysis:

    • Analyze the quenched aliquots by HPLC or ¹H NMR to determine the conversion of the starting materials to the triazole product.

    • Use an internal standard for accurate quantification.

    • Calculate the reaction yield at each time point.

    • Determine the time to 50% conversion (t_1/2_).

    • Calculate the apparent second-order rate constant (k_app_) using the initial rate data.

Stability of the THP Protecting Group:

The tetrahydropyranyl (THP) group is generally stable to the neutral or slightly acidic conditions of the CuAAC reaction.[3][6] However, it is susceptible to cleavage under strongly acidic conditions. The recommended protocol avoids harsh acids, ensuring the integrity of the THP ether on this compound during the click reaction.

Visualizing the Workflow and Reaction Pathway

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_alkyne Prepare Alkyne Stock Solution mix Mix Reactants: Alkyne, Azide, CuSO4, THPTA prep_alkyne->mix prep_azide Prepare Azide Stock Solution prep_azide->mix prep_cu Prepare CuSO4 Stock Solution prep_cu->mix prep_ligand Prepare THPTA Stock Solution prep_ligand->mix prep_reductant Prepare Sodium Ascorbate Stock Solution initiate Initiate with Sodium Ascorbate mix->initiate monitor Monitor Reaction (Take Aliquots) initiate->monitor quench Quench Aliquots with EDTA monitor->quench analyze Analyze by HPLC or NMR quench->analyze calculate Calculate Yield, t1/2, and k_app analyze->calculate

Caption: Experimental workflow for the comparative study of CuAAC reaction efficiency.

cuaac_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle alkyne R1-C≡CH (e.g., this compound) cu_acetylide Cu(I)-Acetylide Intermediate alkyne->cu_acetylide azide R2-N3 (e.g., Benzyl Azide) product 1,4-Disubstituted 1,2,3-Triazole azide->product cu_ii Cu(II) cu_i Cu(I) cu_ii->cu_i Reduction ascorbate Sodium Ascorbate (Reducing Agent) cu_i->cu_acetylide Forms cu_acetylide->product product->cu_i Regenerates

Caption: Simplified signaling pathway of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This guide provides a framework for the objective comparison of the click reaction efficiency of this compound with other relevant alkynes. By following the detailed experimental protocols, researchers can generate reliable, quantitative data to inform their selection of reagents for applications in drug discovery, bioconjugation, and materials science. The inherent reactivity of its propargyl ether moiety suggests that this compound is a highly efficient partner in CuAAC reactions, offering a valuable tool for the synthesis of complex molecular architectures.

References

A Comparative Guide to the Validation of Bioconjugation Using 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the validation of bioconjugation reactions that utilize the terminal alkyne-containing linker, 2-(4-Pentynyloxy)tetrahydro-2H-pyran. This linker is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." Successful bioconjugation is a critical step in the development of antibody-drug conjugates (ADCs), targeted therapies, and various research probes. Rigorous validation is essential to ensure the desired stoichiometry, site-specificity, and preservation of the biomolecule's integrity and function.

This guide will objectively compare the performance of four primary validation methods: Mass Spectrometry (MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will provide supporting experimental data, detailed methodologies, and visual representations to aid in the selection of the most appropriate validation strategy for your research needs.

The Role of this compound in Bioconjugation

The molecule this compound serves as a valuable building block in bioconjugation. Its terminal alkyne group is a bioorthogonal handle that can specifically react with an azide-modified biomolecule via click chemistry. The tetrahydropyran (THP) group is a common protecting group for the hydroxyl function, which can be removed under acidic conditions to reveal the free alkyne for conjugation. This controlled reactivity is crucial for multi-step synthetic strategies in the creation of complex bioconjugates.

Quantitative Comparison of Validation Techniques

The following table summarizes the key quantitative parameters that can be derived from each validation technique in the context of a bioconjugation reaction, such as the conjugation of a small molecule to a monoclonal antibody (mAb).

Validation TechniqueKey Quantitative OutputsTypical PrecisionThroughputSample Consumption
Mass Spectrometry (MS) - Average Drug-to-Antibody Ratio (DAR)- Distribution of different DAR species- Confirmation of conjugation site (peptide mapping)High (can resolve single conjugations)ModerateLow (µg scale)
SDS-PAGE - Estimation of molecular weight shift- Assessment of conjugation efficiency (band intensity)Low to ModerateHighModerate (µg scale)
FTIR Spectroscopy - Confirmation of functional group conversion (e.g., disappearance of azide peak)Low (primarily qualitative)HighLow to Moderate
NMR Spectroscopy - Determination of degree of labeling (DOL)- Structural confirmation of the conjugateHigh (with appropriate standards)LowHigh (mg scale)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific biomolecules and linkers.

Bioconjugation Protocol using this compound

This protocol outlines the deprotection of the THP ether and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

A. Deprotection of this compound:

  • Dissolve this compound in a suitable organic solvent (e.g., methanol or dichloromethane).

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the resulting 4-pentyn-1-ol by flash chromatography.

B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Prepare a stock solution of the azide-modified protein (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4).

  • Prepare stock solutions of the deprotected alkyne linker (4-pentyn-1-ol), copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. A copper ligand such as THPTA can be included to improve reaction efficiency and reduce protein degradation.

  • In a microcentrifuge tube, combine the azide-modified protein with a molar excess of the alkyne linker.

  • Add the copper(II) sulfate and the reducing agent to the reaction mixture. The final concentrations should be optimized, but typically range from 100-500 µM for copper and 1-5 mM for the reducing agent.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Validation by Mass Spectrometry (MS)
  • Sample Preparation: Desalt the purified bioconjugate sample using a suitable method like a C4 ZipTip or dialysis to remove non-volatile salts.

  • Intact Mass Analysis:

    • Dilute the desalted sample to an appropriate concentration (typically 0.1-1 mg/mL) in a solution compatible with electrospray ionization (ESI), such as 50% acetonitrile with 0.1% formic acid.

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum over a relevant m/z range.

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass spectrum of the intact bioconjugate. This will show the distribution of species with different numbers of conjugated linkers.

  • Peptide Mapping (for site confirmation):

    • Denature, reduce, and alkylate the bioconjugate.

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptides by searching the MS/MS data against the protein sequence, including the mass of the linker-payload conjugate as a potential modification.

Validation by SDS-PAGE
  • Sample Preparation: Mix the bioconjugate, the unmodified protein control, and a molecular weight marker with SDS-PAGE loading buffer. For reducing SDS-PAGE, a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol is added.

  • Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the protein of interest. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).

  • Analysis: Image the gel and compare the migration of the bioconjugate to the unmodified control. A successful conjugation will result in a shift to a higher apparent molecular weight. The intensity of the bands can be used for a semi-quantitative assessment of conjugation efficiency.[1]

Validation by FTIR Spectroscopy
  • Sample Preparation: Prepare samples of the starting azide-modified biomolecule and the final purified bioconjugate. The samples can be in solution or lyophilized.

  • Data Acquisition: Acquire the FTIR spectra of both samples using an FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for ease of use with liquid samples.

  • Analysis: Compare the spectra of the starting material and the final product. A successful click reaction will be indicated by the disappearance or significant reduction of the characteristic azide peak, which typically appears around 2100 cm⁻¹.[2]

Validation by NMR Spectroscopy
  • Sample Preparation: The bioconjugate must be in a suitable deuterated buffer (e.g., D₂O-based PBS) at a relatively high concentration (typically >1 mg/mL).

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum of the bioconjugate.

  • Analysis: Identify characteristic proton signals from the conjugated molecule. The integration of these signals relative to a known protein signal (e.g., from an aromatic amino acid) can be used to determine the degree of labeling (DOL). This method often requires a well-characterized and relatively simple bioconjugate for accurate interpretation.[3]

Visualizing the Workflow and Comparisons

Experimental Workflow for Bioconjugation and Validation

experimental_workflow cluster_prep Preparation cluster_conjugation Bioconjugation cluster_validation Validation azide_protein Azide-Modified Protein click_reaction Click Chemistry (CuAAC or SPAAC) azide_protein->click_reaction alkyne_linker 2-(4-Pentynyloxy) tetrahydro-2H-pyran deprotection THP Deprotection alkyne_linker->deprotection deprotection->click_reaction purification Purification (e.g., SEC) click_reaction->purification ms Mass Spectrometry purification->ms sds_page SDS-PAGE purification->sds_page ftir FTIR purification->ftir nmr NMR purification->nmr

Bioconjugation and validation workflow.
Comparison of Validation Technique Outputs

validation_comparison cluster_mass_spec Mass Spectrometry cluster_sds_page SDS-PAGE cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy bioconjugate Validated Bioconjugate avg_dar Average DAR bioconjugate->avg_dar High Detail dar_dist DAR Distribution bioconjugate->dar_dist High Detail site_id Conjugation Site ID bioconjugate->site_id High Detail mw_shift Molecular Weight Shift bioconjugate->mw_shift Visual Confirmation purity Purity Assessment bioconjugate->purity Visual Confirmation func_group Functional Group Conversion bioconjugate->func_group Qualitative Check dol Degree of Labeling bioconjugate->dol Structural Detail structure Structural Integrity bioconjugate->structure Structural Detail

Information derived from different validation techniques.

Conclusion

The validation of bioconjugates is a multifaceted process that often requires the use of orthogonal analytical techniques to provide a comprehensive understanding of the product. For bioconjugations involving this compound, a combination of methods is recommended for robust characterization.

  • Mass Spectrometry stands out as the most powerful technique, providing detailed information on the drug-to-antibody ratio, distribution of species, and the precise location of the conjugation.[4][5]

  • SDS-PAGE offers a simple, high-throughput method for visually confirming the success of the conjugation and assessing the purity of the final product.[1]

  • FTIR Spectroscopy is a rapid, qualitative tool to confirm the chemical transformation by monitoring the disappearance of key functional groups.[2]

  • NMR Spectroscopy , while requiring larger amounts of sample and more complex data interpretation, can provide valuable structural information and a quantitative measure of the degree of labeling.[3]

The choice of validation methods will ultimately depend on the specific requirements of the project, including the desired level of detail, available instrumentation, and the stage of development of the bioconjugate. For a thorough and reliable validation, a multi-pronged approach leveraging the complementary strengths of these techniques is highly advisable.

References

Safety Operating Guide

Proper Disposal of 2-(4-Pentynyloxy)tetrahydro-2H-pyran: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant working environment. This guide provides detailed, step-by-step procedures for the disposal of this compound, a compound belonging to the ether and protected alkyne chemical classes.

Key Safety Considerations

This compound is classified as a flammable liquid. Like other ethers, it has the potential to form explosive peroxides upon prolonged storage and exposure to air and light. Therefore, meticulous handling and timely disposal are critical.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol)

  • A lab coat

  • Protective clothing

Work should be conducted in a well-ventilated area, preferably within a fume hood. An accessible safety shower and eye wash station are essential.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds provides insight into its properties.

PropertyValue (for similar compounds)Citation
GHS ClassificationFlammable Liquid (Category 3 or 4)
Signal WordDanger or Warning
Hazard StatementsH226/H227: Flammable liquid and vapor / Combustible liquid
Experimental Protocol: Peroxide Testing

Due to the risk of peroxide formation, it is crucial to test for peroxides, especially in older containers or if the date of opening is unknown.

Methodology:

  • Use peroxide test strips.

  • Follow the manufacturer's instructions for the test strips.

  • If the test is positive for peroxides, the chemical must be discarded as hazardous waste.

  • CRITICAL: If visible crystals are present in the container, do not handle or attempt to open it. This may indicate the formation of highly explosive peroxide crystals. Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure safety and compliance with local regulations.

1. Waste Identification and Segregation:

  • Label a dedicated, leak-proof waste container as "Hazardous Waste: Flammable Organic Liquid" and list the full chemical name: "this compound".

  • This waste must be segregated from other chemical waste streams, particularly oxidizing agents, acids, and bases, to prevent dangerous reactions.

2. Waste Collection:

  • Collect the waste in a designated container, which should be made of a material compatible with the chemical (e.g., glass or appropriate plastic). Do not use metal containers for ether waste.

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Keep the waste container tightly closed except when adding waste.

3. Storage of Chemical Waste:

  • Store the waste container in a well-ventilated, designated hazardous waste storage area away from heat, sparks, open flames, and direct sunlight.

  • The storage area should have secondary containment to prevent spills from reaching drains.

4. Arranging for Disposal:

  • Dispose of the chemical waste through your institution's hazardous waste collection program. Do not attempt to dispose of it down the drain or by evaporation.

  • Contact your EHS office to schedule a waste pickup.

5. Disposal of Empty Containers:

  • A container that has held this chemical is also considered hazardous waste unless properly decontaminated.

  • To decontaminate, rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous waste.

  • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular trash or glass waste, in accordance with institutional policies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety measures when handling 2-(4-Pentynyloxy)tetrahydro-2H-pyran. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Overview and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary concerns include flammability and the potential for peroxide formation, which is characteristic of ethers. Proper selection and use of PPE are critical to minimize exposure and prevent accidents.

Hand Protection

The selection of appropriate gloves is crucial to prevent skin contact. Nitrile gloves are commonly used for handling ethers; however, they may offer limited protection and should be changed frequently, especially if signs of degradation are observed. For prolonged or high-exposure tasks, consulting manufacturer-specific chemical resistance guides is recommended.

Glove MaterialBreakthrough Time (minutes)Recommendation
NitrileNot specified for this compound. General guidance for ethers suggests short-term use.Suitable for splash protection and short-duration tasks. Change gloves immediately upon contamination.
Butyl RubberNot specified for this compound.Consider for tasks with a higher risk of prolonged contact, pending specific compatibility data.
NeopreneNot specified for this compound.Consider for tasks with a higher risk of prolonged contact, pending specific compatibility data.
Eye and Face Protection

Chemical splash goggles are mandatory when handling this compound to protect against splashes and vapors. In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.

Body Protection

A laboratory coat must be worn to protect against spills. For tasks with a higher potential for significant splashes, a chemically resistant apron or coveralls should be considered.

Respiratory Protection

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A respirator with an organic vapor (OV) cartridge is recommended. The appropriate cartridge type should be selected based on a thorough risk assessment of the specific laboratory conditions.

Operational and Disposal Plans

Peroxide Formation and Testing

Ethers like this compound can form explosive peroxides upon exposure to air and light. Therefore, it is crucial to date containers upon receipt and upon opening. Unopened containers should ideally be used within 12 months, and opened containers should be used within 6 months.

Regular testing for the presence of peroxides is a critical safety measure. This can be done using commercially available peroxide test strips. If peroxides are detected at concentrations above the recommended limits, the chemical should not be used and should be disposed of as hazardous waste.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Small spills can be absorbed using an inert material such as sand or vermiculite. The absorbent material and any contaminated cleaning supplies should be placed in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal

All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for the disposal of mixed chemical waste containing ethers and alkynes. Do not dispose of this chemical down the drain.

Workflow for Safe Handling

PPE_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess Task Assess Task and Potential Exposure Select PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) Assess Task->Select PPE Check Peroxides Check for Peroxides (If container has been opened previously) Select PPE->Check Peroxides Work in Hood Work in a Fume Hood Check Peroxides->Work in Hood Handle Chemical Handle Chemical Work in Hood->Handle Chemical Decontaminate Decontaminate Work Area Handle Chemical->Decontaminate Dispose Waste Dispose of Waste Properly (Chemical, Gloves, etc.) Decontaminate->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE

Caption: Logical workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.